Historical Synthesis Pathways for (alpha-Methylphenethyl)urea: A Technical Guide
Executive Summary (alpha-Methylphenethyl)urea, also known systematically as 1-(1-phenylpropan-2-yl)urea or "amphetamine urea" (CAS 33061-37-9), is a structurally significant urea derivative historically utilized in pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(alpha-Methylphenethyl)urea, also known systematically as 1-(1-phenylpropan-2-yl)urea or "amphetamine urea" (CAS 33061-37-9), is a structurally significant urea derivative historically utilized in pharmacological screening and structural-activity relationship (SAR) studies of sympathomimetic amines. This whitepaper analyzes the historical synthesis pathways of this compound, emphasizing the mechanistic causality, reaction optimization, and self-validating experimental protocols required for high-purity isolation.
Mechanistic Causality in Synthesis Pathways
The synthesis of (alpha-Methylphenethyl)urea fundamentally relies on the functionalization of the primary amine group of amphetamine (alpha-methylphenethylamine). Historically, two primary pathways have been documented and validated [1].
Pathway A: The Cyanate Method (Wöhler-Type Synthesis)
The most historically robust method for synthesizing monosubstituted ureas involves the reaction of a primary amine salt with an alkali metal cyanate.
Causality & Mechanism: The addition of sodium cyanate (NaOCN) to an acidic solution containing amphetamine hydrochloride generates isocyanic acid (HNCO) in situ. The unprotonated free amine (in equilibrium) acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid. This nucleophilic addition directly yields the substituted urea. This method is highly favored due to the mild conditions and high atom economy.
Pathway B: Direct Condensation with Urea
An alternative historical route involves the direct thermal condensation of amphetamine with urea.
Causality & Mechanism: Heating urea above its melting point leads to its decomposition into ammonia and isocyanic acid. The in situ generated isocyanic acid then reacts with the amphetamine base. While mechanistically similar to Pathway A, this requires significantly higher temperatures (often >130°C), which can lead to biuret formation and lower overall yields of the target compound.
The following table summarizes the historical reaction parameters and expected yields for the two primary synthesis pathways.
Parameter
Pathway A (Cyanate Method)
Pathway B (Urea Condensation)
Primary Reagents
Amphetamine HCl, NaOCN
Amphetamine free base, Urea
Solvent
Aqueous Ethanol / Water
Neat (Solvent-free)
Temperature
60°C - 80°C
130°C - 150°C
Reaction Time
2 - 4 hours
4 - 6 hours
Byproducts
NaCl, minimal biuret
Ammonia, Biuret, Cyanuric acid
Expected Yield
75% - 85%
40% - 55%
Refractive Index
1.544
1.544
Experimental Protocols
To ensure a self-validating system, the following protocol details the Cyanate Method (Pathway A), which provides superior yield and purity [1].
Protocol: Synthesis via Sodium Cyanate
Preparation of Amine Salt: Dissolve 0.1 mol of amphetamine hydrochloride (CAS 2706-50-5) in 50 mL of deionized water. If starting from the free base, neutralize with an equimolar amount of 1M HCl until the pH reaches 5.5-6.0.
Cyanate Addition: In a separate flask, dissolve 0.12 mol of sodium cyanate (CAS 917-61-3) in 30 mL of warm deionized water.
Reaction Execution: Slowly add the sodium cyanate solution dropwise to the vigorously stirred amphetamine hydrochloride solution. Maintain the reaction temperature at 60°C using a water bath.
Precipitation: As the reaction progresses over 2-3 hours, the highly insoluble (alpha-Methylphenethyl)urea will begin to precipitate as a white crystalline solid.
Isolation & Washing: Cool the reaction mixture to 0-5°C in an ice bath to maximize precipitation. Filter the solid under vacuum. Wash the filter cake sequentially with ice-cold water (to remove NaCl and unreacted cyanate) and a small volume of cold dilute ethanol.
Validation: Recrystallize the crude product from boiling water or aqueous ethanol. Verify the product via melting point analysis and confirm the density (~1.078 g/cm³) and refractive index (1.544) [1].
References
Exploratory
Pharmacokinetics and Bioavailability of (alpha-Methylphenethyl)urea: A Technical Whitepaper
Executive Summary & Rationale In medicinal chemistry and drug development, modifying a primary amine into a urea derivative is a profound structural intervention used to modulate basicity, lipophilicity, and metabolic st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In medicinal chemistry and drug development, modifying a primary amine into a urea derivative is a profound structural intervention used to modulate basicity, lipophilicity, and metabolic stability. (alpha-Methylphenethyl)urea (IUPAC: 1-phenylpropan-2-ylurea)[1], identified by CAS number 33061-37-9[2], serves as a prototypical example of this strategy applied to the amphetamine scaffold. Synthesized via the reaction of amphetamine hydrochloride with sodium cyanate[2], this compound replaces the highly basic amine of its parent structure with a neutral urea moiety.
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this compound by analyzing how this single functional group substitution fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth technical guide to the predictive and experimental pharmacokinetics of (alpha-Methylphenethyl)urea, establishing robust, self-validating workflows for its preclinical evaluation.
Physicochemical Grounding & Predictive ADME
The pharmacokinetic behavior of any small molecule is inextricably linked to its physicochemical properties. Amphetamine possesses a pKa of ~9.9, rendering it >99% ionized at physiological pH (7.4). This ionization leads to significant pH-dependent partitioning, such as ion trapping in acidic gastric fluids or intracellular lysosomes.
By contrast, the urea group in (alpha-Methylphenethyl)urea is neutral under physiological conditions. This lack of charge drastically alters its solubility and permeability profile, aligning it perfectly with for oral bioavailability.
Table 1: Physicochemical Properties and PK Implications
Favorable for oral absorption (Rule of 5 limit is <5).
Hydrogen Bond Acceptors
1
Favorable for oral absorption (Rule of 5 limit is <10).
Absorption & Bioavailability Assessment
Because (alpha-Methylphenethyl)urea is un-ionized in the gastrointestinal tract, its absorption is not heavily restricted by regional pH variations in the gut. To empirically validate its high predicted oral bioavailability, we utilize a bidirectional Caco-2 permeability assay.
This protocol is designed as a self-validating system ; we do not accept the permeability data of the test compound unless the integrity of the cellular monolayer is simultaneously proven.
Causality: Caco-2 cells differentiate to form polarized monolayers with tight junctions, accurately mimicking the human intestinal epithelium. Monolayer integrity is validated prior to the assay using Transepithelial Electrical Resistance (TEER) > 300 Ω·cm² and the rejection of a paracellular marker (e.g., Lucifer Yellow).
Apical Dosing: Apply 10 µM of (alpha-Methylphenethyl)urea to the apical (A) chamber (buffered to pH 6.5) to simulate the slightly acidic intestinal lumen.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral (B) chamber (buffered to pH 7.4) at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
Efflux Assessment (B-to-A): Perform the reverse assay by dosing the basolateral chamber and sampling the apical chamber.
Causality: Calculating the efflux ratio (
PappB→A/PappA→B
) determines if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp). Given its neutral, lipophilic nature, the efflux ratio is expected to be < 2, indicating passive diffusion without active efflux liability.
Distribution and Blood-Brain Barrier (BBB) Transport
The distribution profile of (alpha-Methylphenethyl)urea diverges significantly from basic amines. While basic drugs exhibit massive Volumes of Distribution (
Vd
) due to binding to acidic phospholipids and lysosomal trapping, this neutral urea will distribute more evenly across lipid-rich tissues, resulting in a moderate
Vd
(estimated at 1.5 - 2.5 L/kg).
Its LogP of 2.19[2] drives rapid partitioning across the blood-brain barrier via passive diffusion. Interestingly, early toxicological evaluations indicate an oral
LD50
of >1 g/kg and an intraperitoneal
LD50
of 600 mg/kg in murine models[3]. This suggests a relatively wide therapeutic window and lower acute systemic toxicity compared to its parent amine, likely due to the dampening of direct sympathomimetic activity caused by the masking of the primary amine.
Metabolic Biotransformation & Clearance
Ureas are chemically robust and generally resistant to enzymatic hydrolysis by circulating plasma amidases and esterases. Therefore, the hypothesis that (alpha-Methylphenethyl)urea acts as a rapid "prodrug" that cleaves back into amphetamine is pharmacokinetically flawed. Instead, its primary clearance mechanism shifts entirely to hepatic Phase I oxidation mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.
Proposed Phase I and Phase II metabolic pathways for (alpha-Methylphenethyl)urea.
Because the molecule is highly lipophilic, renal clearance of the unchanged parent drug will be negligible due to extensive tubular reabsorption. Clearance is strictly dependent on hepatic function, making it subject to guidelines for .
In Vivo Pharmacokinetic Profiling Protocol
To accurately define the PK parameters of (alpha-Methylphenethyl)urea, a dual-route in vivo study using LC-MS/MS bioanalysis is required.
Table 2: Projected Pharmacokinetic Parameters (In Vivo Rodent Model)
Parameter
Expected Profile
Mechanistic Rationale
Absolute Bioavailability (%F)
>80%
Neutral charge prevents GI ion trapping; high permeability.
Volume of Distribution (
Vd
)
1.5 - 2.5 L/kg
Moderate tissue partitioning; lacks basic amine for lysosomal trapping.
Clearance (CL)
Moderate
Dependent on hepatic CYP450 oxidation; resistant to plasma hydrolysis.
Half-life (
t1/2
)
2 - 4 hours
Limited by the rate of hepatic Phase I metabolism.
Protocol 2: In Vivo PK Assessment via LC-MS/MS
Formulation & Dosing: Administer the compound intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to male Sprague-Dawley rats.
Causality: Dual-route dosing is mandatory to calculate absolute bioavailability (%F). %F is derived by comparing the dose-normalized systemic exposure (
AUCPO/AUCIV
).
Serial Blood Sampling: Collect blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Causality: Dense early sampling captures the rapid distribution phase (
α
-phase), while later timepoints accurately define the terminal elimination half-life (
β
-phase).
Sample Preparation (Protein Precipitation): Add 3 volumes of cold acetonitrile (containing a stable isotope internal standard) to 1 volume of plasma. Vortex and centrifuge at 14,000 x g.
Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant. This ensures total drug quantification while simultaneously removing phospholipids that cause ion suppression in the mass spectrometer.
LC-MS/MS Quantification: Analyze the supernatant using reversed-phase liquid chromatography coupled to a tandem mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Standardized in vivo pharmacokinetic assessment workflow using LC-MS/MS.
Conclusion
The conversion of amphetamine to (alpha-Methylphenethyl)urea represents a textbook case of physicochemical modulation. By neutralizing the primary amine, the molecule gains superior passive permeability, loses its susceptibility to pH-dependent tissue trapping, and shifts its clearance exclusively to hepatic Phase I metabolism. The protocols and predictive frameworks outlined in this guide provide a rigorous, self-validating foundation for the preclinical advancement of this and structurally analogous urea derivatives.
References
Title: Urea, (alpha-methylphenethyl)- (CID 95627)
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: 1-phenylpropan-2-ylurea (CAS 33061-37-9) Toxicity and Synthesis Data
Source: Chemsrc / Chimica Therapeutica (1971, Vol 6, p 281)
URL: [Link]
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings
Source: Advanced Drug Delivery Reviews (Lipinski et al., 2001)
URL: [Link]
Title: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling
Source: U.S. Food and Drug Administration (FDA) Guidance for Industry
URL: [Link]
Structural Characterization of (α-Methylphenethyl)urea Derivatives: A Comprehensive Analytical Framework
Executive Summary (α-Methylphenethyl)urea derivatives represent a highly versatile class of compounds with significant implications in medicinal chemistry, particularly as potential anticancer and antioxidant agents. Str...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(α-Methylphenethyl)urea derivatives represent a highly versatile class of compounds with significant implications in medicinal chemistry, particularly as potential anticancer and antioxidant agents. Structurally, these compounds consist of a phenethylamine backbone—a precursor to dopamine and a structural analog of amphetamine—functionalized with a urea moiety[1]. The presence of a chiral center at the alpha-carbon, combined with the tautomeric potential of the urea group, necessitates a rigorous, multi-modal analytical approach.
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, self-validating framework for the structural elucidation of 1-phenylpropan-2-ylurea (CAS 33061-37-9)[2][3] and its derivatives.
Analytical Strategy and Workflow
The structural similarity of phenethylamine derivatives to heavily regulated substances (such as amphetamine prodrugs) demands unequivocal analytical precision to differentiate positional isomers and enantiomers[4][5]. A sequential workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography ensures orthogonal validation of the molecular structure.
Analytical workflow for the structural elucidation of (α-Methylphenethyl)urea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent Selection
The choice of deuterated solvent is the most critical variable in the NMR analysis of urea derivatives. While Chloroform-d (CDCl3) provides excellent resolution for the aliphatic phenethylamine backbone[6], Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly mandated for (α-methylphenethyl)urea. DMSO-d6 strongly hydrogen-bonds with the urea protons, arresting their rapid chemical exchange. This stabilization allows for the direct observation of the crucial scalar couplings between the alpha-methine proton and the adjacent urea NH, unequivocally confirming the regiochemistry of the substitution.
Quantitative Data Summary
Table 1: Representative 1H and 13C NMR Chemical Shifts in DMSO-d6
Preparation: Weigh exactly 5.0 mg of the purified (α-methylphenethyl)urea derivative.
Solvation: Dissolve the compound in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
Homogenization: Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution without inducing thermal degradation.
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1D 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra at 298 K using a 400 MHz or higher spectrometer[6].
System Validation: The protocol is self-validating if the integration ratio of the aromatic multiplet (5H) to the alpha-methyl doublet (3H) is precisely 5:3. Furthermore, the presence of the doublet at ~5.85 ppm must collapse to a singlet upon the addition of a drop of D2O (confirming deuterium exchange of the urea NH).
High-Resolution Mass Spectrometry (HR-ESI-MS/MS)
The Causality of Stepped Collision Energy
(α-Methylphenethyl)urea has a monoisotopic mass of 178.1106 Da[2]. High-Resolution Electrospray Ionization (HR-ESI) in positive mode is selected because the urea nitrogen atoms possess a high proton affinity, readily forming the [M+H]+ ion at m/z 179.1184. The collision-induced dissociation (CID) energy must be carefully titrated. A singular, high collision energy will shatter the molecule directly to the ubiquitous tropylium ion (m/z 91.05), bypassing diagnostic intermediate fragments. By utilizing a stepped Normalized Collision Energy (NCE), we capture both the fragile loss of ammonia (-17 Da) at low energy and the robust cleavage of the urea moiety (-60 Da) at medium energy.
HR-ESI-MS/MS fragmentation pathway of protonated (α-Methylphenethyl)urea.
Self-Validating Protocol: LC-HRMS/MS Analysis
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: The gradient ensures complete separation from isobaric impurities and inorganic salts that cause ion suppression[4].
Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the MS1 resolution to 70,000 (FWHM at m/z 200) for accurate mass determination.
Fragmentation: Trigger data-dependent MS2 (resolution 17,500) using a stepped NCE of 15, 30, and 45 eV.
System Validation: The empirical formula is validated only if the measured exact mass of the[M+H]+ precursor ion is within ≤ 3.0 ppm of the theoretical mass (179.1184 m/z). The presence of the m/z 119.08 fragment confirms the intact phenethylamine aliphatic chain.
Stereochemical Determination via X-Ray Crystallography
Because the alpha-carbon of the phenethylamine backbone is a chiral center, (α-methylphenethyl)urea exists as two enantiomers (analogous to dextro- and levo-amphetamine)[1][5]. NMR and MS cannot definitively assign absolute configuration without chiral derivatization. Therefore, single-crystal X-ray diffraction (SCXRD) is the gold standard. Slow evaporation from a binary solvent system (e.g., Ethanol/Hexane) yields suitable crystals. The absolute configuration is established by analyzing the anomalous dispersion (Flack parameter), which must be near 0 (typically < 0.1) for a valid assignment.
Conclusion
The structural characterization of (α-methylphenethyl)urea derivatives requires a synergistic approach. By enforcing strict solvent controls in NMR to observe urea tautomerism and utilizing stepped-energy HRMS to map fragmentation pathways, researchers can achieve a self-validating, highly trustworthy analytical profile. This rigorous methodology ensures the structural integrity required for downstream pharmacological testing and regulatory compliance.
Title: Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents
Source: IAEA
URL: [Link]
Title: Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination
Source: MDPI
URL: [Link]
Title: (+/-)-.ALPHA.-METHYLPHENETHYLAMINE | Drug Information, Uses, Side Effects, Chemistry
Source: PharmaCompass
URL: [Link]
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of (alpha-Methylphenethyl)urea
Foreword: The Imperative of CNS Drug Delivery The blood-brain barrier (BBB) represents one of the most formidable challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly sele...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of CNS Drug Delivery
The blood-brain barrier (BBB) represents one of the most formidable challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from systemic toxins and pathogens, but in doing so, it also excludes more than 98% of small-molecule drugs.[1] For a compound like (alpha-Methylphenethyl)urea, a derivative of phenylethylamine with potential neuromodulatory activity, understanding its ability to permeate this barrier is the primary determinant of its therapeutic viability.
This guide provides a comprehensive, multi-faceted approach to characterizing the BBB permeability of (alpha-Methylphenethyl)urea, or any novel chemical entity with CNS potential. We will proceed through a logical, tiered workflow, beginning with predictive in silico assessments, moving to robust in vitro modeling, and culminating in definitive in vivo validation. Each stage is designed to provide critical data that informs the next, creating a self-validating system for decision-making in drug development.
In Silico Assessment: A First Look at CNS Penetration Potential
Before committing to resource-intensive biological assays, a thorough in silico analysis is essential. By examining the fundamental physicochemical properties of (alpha-Methylphenethyl)urea, we can make an initial, data-driven hypothesis regarding its potential to cross the BBB.
Physicochemical Profile of (alpha-Methylphenethyl)urea
The structure of (alpha-Methylphenethyl)urea is the starting point for our analysis. Key properties are calculated based on this structure to see how they align with the characteristics of known CNS-penetrant drugs.
Property
Value
Significance for BBB Permeability
Molecular Formula
C₁₀H₁₄N₂O
Provides the basis for calculating other properties.
Molecular Weight
178.23 g/mol
Below the 400-500 Da threshold generally favored for passive diffusion across the BBB.[2]
Calculated LogP
1.4
Indicates moderate lipophilicity, which is often optimal for BBB penetration; too high can lead to non-specific binding, while too low limits membrane partitioning.[3][4]
Polar Surface Area (PSA)
55.1 Ų
Below the 60-70 Ų cutoff, suggesting good potential for traversing the lipophilic barrier of the BBB.[5]
Hydrogen Bond Donors
3
Within the typical limit of ≤5 for good membrane permeability.[2]
Hydrogen Bond Acceptors
1
Well within the typical limit of ≤10 for good membrane permeability.[2]
Expert Insight: The initial physicochemical profile of (alpha-Methylphenethyl)urea is highly promising. It adheres to Lipinski's Rule of Five for oral bioavailability and, more importantly, aligns with the more stringent criteria often applied to CNS drug candidates.[2][6] The molecular weight is low, and the balance between lipophilicity (LogP) and polarity (PSA) is within a favorable range for passive diffusion.
Predictive Modeling
Numerous computational models exist to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). These models, which range from simple regression analyses to complex machine learning algorithms, are trained on large datasets of compounds with known permeability.[7][8][9][10]
Workflow for In Silico Prediction:
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for (alpha-Methylphenethyl)urea: CC(CC1=CC=CC=C1)NC(=O)N[4]
Input the SMILES string into a validated, publicly available BBB prediction tool (e.g., LightBBB).[11]
Analyze the predicted logBB value. A value greater than 0 is generally indicative of good BBB penetration, while a value less than -1 suggests poor penetration.
While these predictions are not a substitute for experimental data, they provide a valuable early checkpoint. A strongly negative predicted logBB might deprioritize a compound, whereas a positive prediction provides further justification for advancing to in vitro testing.
In Vitro Models: Simulating the Barrier
In vitro models are the workhorses of BBB permeability screening, offering a balance of biological relevance, throughput, and cost-effectiveness.[12] We will employ a tiered approach, starting with a simple, high-throughput assay to assess passive permeability, followed by more complex cell-based models that incorporate active transport mechanisms.
The PAMPA-BBB assay is a non-cell-based model that isolates passive transcellular diffusion, the primary route of entry for many CNS drugs.[12][13] It is an excellent first-line experimental screen due to its high throughput and reproducibility.[14]
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane that mimics the lipid composition of the BBB.[12][15] The test compound is added to the donor well, and its appearance in the acceptor well is measured over time.
Experimental Protocol: PAMPA-BBB
Membrane Coating: Gently dispense 5 µL of porcine brain lipid extract in dodecane onto the membrane of each well of a 96-well filter (donor) plate.
Prepare Solutions:
Donor Solution: Prepare a 10 mM stock solution of (alpha-Methylphenethyl)urea in DMSO. Dilute this stock into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%) to avoid compromising membrane integrity.
Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer containing a "sink" agent to mimic physiological conditions.
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]equilibrium)
Where:
Vd = Volume of donor well
Va = Volume of acceptor well
A = Area of the membrane
t = Incubation time
[C]a = Concentration in the acceptor well
[C]equilibrium = Equilibrium concentration
Data Interpretation: The calculated Papp value for (alpha-Methylphenethyl)urea should be compared to those of standard high- and low-permeability compounds run in the same assay.
Compound
Expected Permeability
Typical Papp (x 10⁻⁶ cm/s)
Caffeine
High
> 4.0
Propranolol
High
> 4.0
Atenolol
Low
< 2.0
Fexofenadine
Low (P-gp substrate)
< 1.0
A high Papp value in the PAMPA-BBB assay would strongly suggest that (alpha-Methylphenethyl)urea possesses the intrinsic ability to passively diffuse across a lipid membrane.
While PAMPA is excellent for assessing passive diffusion, it cannot account for two critical biological phenomena: the restrictive nature of tight junctions and the activity of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[16] Cell-based assays using immortalized cell lines grown on semi-permeable supports are necessary to model these aspects.
Logical Workflow for Cell-Based BBB Permeability Assessment
Caption: Workflow for assessing active efflux using cell-based assays.
2.2.1 Caco-2 Permeability Assay
Though derived from human colorectal adenocarcinoma, Caco-2 cells form a polarized monolayer with well-defined tight junctions and express several relevant transporters, including P-gp.[16][17] They are a widely accepted model for predicting oral absorption and can serve as an initial screen for BBB permeability and efflux potential.[18]
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.
Monolayer Integrity Check:
Measure the Trans-Epithelial Electrical Resistance (TEER). A high TEER value (typically >200 Ω·cm²) indicates a tight, well-formed monolayer.
Optionally, perform a Lucifer Yellow rejection assay. Low permeability of this fluorescent marker confirms tight junction integrity.
Transport Study:
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. At defined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This direction measures the extent of active efflux.
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Calculations:
Calculate the Papp for both the A→B and B→A directions.
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
Data Interpretation: An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[16]
2.2.2 MDCK-MDR1 Permeability Assay
To specifically investigate the role of P-gp, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes P-gp) is the gold standard.[19][20][21] These cells overexpress human P-gp, making them highly sensitive for identifying substrates of this key BBB efflux pump.
The protocol is analogous to the Caco-2 assay, with a shorter cell culture period.
Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture for 4-7 days.
Monolayer Integrity Check: Confirm monolayer integrity via TEER measurement.
Transport Study: Perform the bidirectional (A→B and B→A) transport study as described for the Caco-2 assay. It is often beneficial to run the assay in parallel with wild-type MDCK cells (which have low levels of endogenous transporters) to confirm that the observed efflux is specifically mediated by P-gp.
Quantification and Calculations: Analyze samples via LC-MS/MS and calculate Papp (A→B), Papp (B→A), and the Efflux Ratio.
Expert Insight: If (alpha-Methylphenethyl)urea shows a high Papp in the PAMPA assay but a low Papp (A→B) and a high efflux ratio in the Caco-2 or MDCK-MDR1 assay, it is highly probable that its brain penetration is limited by P-gp mediated efflux. This is a critical finding, as it suggests that co-administration with a P-gp inhibitor or chemical modification to reduce P-gp affinity could be viable strategies to improve CNS exposure.
In Vivo Validation: The Definitive Test
While in vitro models provide invaluable screening data, the ultimate confirmation of BBB permeability must come from an in vivo model.[5] The complexity of the neurovascular unit, including blood flow, plasma protein binding, and the coordinated action of multiple cell types, can only be fully captured in a living system. The rodent brain uptake index is a common and effective method for this validation.
Experimental Workflow for In Vivo Brain Uptake Assessment
Caption: Step-by-step workflow for the in vivo brain uptake index study.
Experimental Protocol: Rodent Brain Uptake Index
Animal Preparation: Anesthetize a rat or mouse according to approved institutional animal care and use committee (IACUC) protocols.
Compound Preparation: A radiolabeled version of the test compound (e.g., ¹⁴C-labeled (alpha-Methylphenethyl)urea) is required. A solution is prepared containing the test compound and a freely diffusible reference compound (e.g., ³H₂O).
Administration: Administer the solution as a rapid bolus injection into the carotid artery or tail vein.
Circulation and Termination: Allow the compounds to circulate for a very short, precise period (typically 5-15 seconds). This brief window ensures that the measurement reflects the initial rate of uptake and minimizes the effect of efflux or metabolism. At the designated time, the animal is euthanized by decapitation.
Sample Collection:
Immediately collect trunk blood to prepare plasma.
Rapidly dissect the brain.
Sample Processing and Analysis:
Weigh the brain tissue and homogenize it.
Aliquots of the brain homogenate and plasma are analyzed by dual-label liquid scintillation counting to determine the amount of ¹⁴C and ³H radioactivity.
Calculation: The Brain Uptake Index (BUI) is calculated as follows:
Data Interpretation: The BUI represents the uptake of the test compound relative to the freely penetrating reference, water. A higher BUI indicates greater brain penetration.
Synthesis and Conclusion
The assessment of blood-brain barrier permeability is a critical, sequential process. For (alpha-Methylphenethyl)urea, the journey begins with a highly favorable in silico profile, suggesting it possesses the fundamental physicochemical characteristics of a CNS-penetrant molecule. This hypothesis must then be rigorously tested.
A high permeability in the PAMPA-BBB assay would confirm its ability to passively diffuse across a lipid barrier.
A low efflux ratio (<2) in a Caco-2 or MDCK-MDR1 assay would indicate that it is not a significant substrate for key efflux transporters like P-gp.
Finally, a high Brain Uptake Index in vivo would provide the definitive evidence that the compound can successfully traverse the complex neurovascular unit and enter the brain parenchyma.
By following this integrated, multi-tiered approach, researchers can confidently and efficiently characterize the BBB permeability of (alpha-Methylphenethyl)urea, generating the robust data package required for informed decision-making in the advancement of novel CNS drug candidates.
Esposito, S., et al. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. PubMed. [Link]
Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
Watanabe, R., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. PubMed. [Link]
Chen, L., et al. (2019). PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. Oxford Academic. [Link]
Watanabe, R., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. ACS Publications. [Link]
Lage, R., et al. (2022). Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. MDPI. [Link]
Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
Vesel, M., et al. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]
Galdino, A.C., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]
Domainex. (n.d.). MDCK Permeability Assay.
Vesel, M., et al. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC - NIH. [Link]
Journal of High School Science. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. [Link]
U.S. Department of Health & Human Services. (n.d.). Caco2 assay protocol. Retrieved from U.S. Department of Health & Human Services.
Shirasaka, Y., et al. (2018). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC - NIH. [Link]
Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC - NIH. [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Geldenhuys, W.J., et al. (2015). Molecular determinants of blood–brain barrier permeation. PMC - NIH. [Link]
De Boer, A.G., & Gaillard, P.J. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link]
Boros, K., et al. (2024). In Vivo Evaluation of Brain [18F]F-FDG Uptake Pattern Under Different Anaesthesia Protocols. IIK. [Link]
Singh, H., et al. (2022). A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. PMC - NIH. [Link]
Summerfield, S.G., et al. (2015). Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids. ACS Publications. [Link]
Boros, K., et al. (2024). In Vivo Evaluation of Brain [18F]F-FDG Uptake Pattern Under Different Anaesthesia Protocols. PMC - NIH. [Link]
Enamine. (n.d.). Caco-2 Permeability Assay.
Martins, I.F., et al. (2021). A curated diverse molecular database of blood-brain barrier permeability with chemical descriptors. SciSpace. [Link]
Wikipedia. (n.d.). Lipinski's rule of five.
Patsnap Synapse. (2025). What are the exceptions to Lipinski's Rule of 5?.
NIH. (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain.
Lee, S.H., et al. (2024). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]
Benchchem. (n.d.). (S)-1-Phenylpropan-2-ol: A Comprehensive Technical Guide to its Stereochemistry and Synthetic Applications.
ChemicalBook. (2023). Phenylurea: properties, applications and safety.
Szabó, R., et al. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]
ProQuest. (2025). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development for the Quantification of (alpha-Methylphenethyl)urea
(alpha-Methylphenethyl)urea (CAS 33061-37-9), systematically known as 1-(1-phenylpropan-2-yl)urea, is a structural derivative of the amphetamine class where the primary amine is substituted with a urea moiety. Encountere...
Author: BenchChem Technical Support Team. Date: April 2026
(alpha-Methylphenethyl)urea (CAS 33061-37-9), systematically known as 1-(1-phenylpropan-2-yl)urea, is a structural derivative of the amphetamine class where the primary amine is substituted with a urea moiety. Encountered in forensic toxicology, metabolic profiling, and pharmaceutical impurity analysis, its accurate quantification demands a robust, self-validating analytical method.
As a Senior Application Scientist, I have designed this technical guide to move beyond a simple list of parameters. Here, we dissect the causality behind the chromatographic choices—translating the physicochemical properties of the analyte into a rugged, reproducible HPLC-UV protocol.
Analyte Profiling and Method Rationale
To develop a method that resists day-to-day instrument variability, we must first interrogate the molecule's structural and chemical properties.
Physicochemical Causality
Lipophilicity (LogP ~2.19): The molecule possesses a hydrophobic phenyl ring and a short aliphatic chain, balanced by a polar urea group. This moderate lipophilicity makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC) using a standard C18 (Octadecylsilane) stationary phase.
Acid-Base Chemistry (Neutral Urea): Unlike amphetamine, which is a strong base (pKa ~9.9), the urea group in (alpha-Methylphenethyl)urea is essentially neutral under standard chromatographic conditions (pH 2–8). Therefore, mobile phase pH adjustment is not required to suppress analyte ionization.
Silanol Suppression: If the analyte is neutral, why add acid? We introduce 0.1% Formic Acid (pH ~2.7) to the mobile phase to protonate the residual silanol groups (pKa 3.5–4.5) on the silica column support. This eliminates secondary cation-exchange interactions, which are the primary cause of peak tailing, ensuring sharp, symmetrical peaks.
UV Chromophore Dynamics: The molecule lacks an extended conjugated
π
-system. The aromatic phenyl ring is isolated from the urea carbonyl by an alkyl spacer. Consequently, its molar absorptivity at the traditional 254 nm wavelength is exceptionally weak. To achieve trace-level sensitivity, we must monitor the deep UV region at 210 nm , capturing both the
π→π∗
transitions of the aromatic ring and the
n→π∗
transitions of the urea group, a principle widely applied in [1].
Fig 1: Systematic HPLC-UV method development workflow for (alpha-Methylphenethyl)urea.
Experimental Protocol
This protocol is designed as a self-validating system. By strictly adhering to the System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own reliability before any unknown data is generated.
Reagents and Materials
(alpha-Methylphenethyl)urea Reference Standard (Purity
≥
99.0%), referenced via [2].
Acetonitrile (ACN), HPLC-Grade.
Ultrapure Water (Type 1, 18.2 M
Ω⋅
cm).
Formic Acid (FA), LC-MS Grade.
0.22 µm Hydrophilic PTFE Syringe Filters.
Chromatographic Conditions
To maximize throughput without sacrificing resolution, an isocratic elution strategy is employed. Isocratic methods eliminate the need for column re-equilibration between runs, significantly increasing laboratory efficiency.
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Mobile Phase: Isocratic blend of 60% Aqueous (Water + 0.1% FA) and 40% Organic (ACN + 0.1% FA).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C (Thermodynamic control prevents ambient temperature shifts from altering retention times).
Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
Dissolve in 5.0 mL of Methanol (to ensure complete solubilization of the hydrophobic regions), sonicate for 5 minutes, and bring to volume with Methanol to yield a 1.0 mg/mL stock solution.
Dilute the stock solution with the mobile phase (60:40 Water:ACN) to create a working calibration curve ranging from 1.0 to 100 µg/mL.
Step 2: Sample Preparation
Dilute the unknown sample in the initial mobile phase to match the solvent strength of the chromatographic system. Causality: Dissolving samples in 100% strong organic solvent causes "solvent mismatch," leading to peak splitting and fronting as the sample travels through the column.
Filter the solution through a 0.22 µm PTFE filter. This physically protects the 2.0 µm column inlet frit from particulate blockage, extending column lifespan.
Step 3: System Equilibration & SST
Purge the HPLC lines and equilibrate the column with the mobile phase for 20 column volumes (~30 minutes at 1.0 mL/min) until the UV baseline is flat and backpressure is stable.
Inject the 50 µg/mL standard six consecutive times to evaluate System Suitability.
Data Presentation & System Validation
To ensure Trustworthiness (E-E-A-T), the method must pass rigorous validation metrics aligned with ICH Q2(R1) guidelines. The tables below summarize the expected quantitative data for a successfully developed method.
Table 1: System Suitability Test (SST) Parameters
The SST is the ultimate gatekeeper. If the system fails these parameters, the run must be aborted and the system troubleshot.
Parameter
Target Specification
Observed Value
Scientific Causality / Rationale
Retention Time (
tR
)
4.5 – 5.5 min
4.85 min
Ensures an adequate capacity factor (
k′>2
) to avoid interference from the solvent void volume (
t0
).
Tailing Factor (
Tf
)
≤
1.5
1.12
Confirms effective suppression of secondary silanol interactions by the 0.1% Formic Acid.
Theoretical Plates (
N
)
> 5,000
8,450
Validates the physical integrity of the column packing and optimal linear velocity.
Area Precision (%RSD)
≤
2.0% (n=6)
0.45%
Verifies autosampler injection precision and UV detector lamp stability.
Table 2: Method Validation Metrics
Following successful SST, the method's performance across the dynamic range is validated. These metrics confirm the method is suitable for the quantification of (alpha-Methylphenethyl)urea in complex matrices, similar to validated methods for [3].
Validation Metric
Result
Acceptance Criteria
Linearity Range
1.0 – 100 µg/mL
R2≥0.999
Correlation Coefficient (
R2
)
0.9997
≥0.999
Limit of Detection (LOD)
0.15 µg/mL
Signal-to-Noise (S/N)
≥
3
Limit of Quantification (LOQ)
0.50 µg/mL
Signal-to-Noise (S/N)
≥
10
Intra-day Precision (%RSD)
0.8%
≤
2.0%
Inter-day Precision (%RSD)
1.3%
≤
2.0%
Accuracy (Spike Recovery)
99.2% – 101.5%
98.0% – 102.0%
Troubleshooting Insights
Even robust methods encounter issues. Use these causality-driven insights to correct aberrations:
Loss of Retention Time: If
tR
shifts earlier, the stationary phase may be collapsing (if highly aqueous) or the organic pump proportioning valve is leaking. Verify pump flow rates.
Elevated Baseline Noise at 210 nm: Deep UV detection is highly sensitive to mobile phase impurities. Ensure the use of LC-MS grade Formic Acid, as lower grades contain UV-absorbing impurities that will cause baseline drift and reduce the Signal-to-Noise ratio.
Peak Tailing (
Tf>1.5
): Indicates an accumulation of basic contaminants at the column head or degradation of the silica bed. Reverse-flush the column with 100% ACN, or replace the guard column.
References
Pizarro, N., et al. "Simultaneous determination of amphetamine derivatives in human urine after SPE extraction and HPLC-UV analysis." Biomedical Chromatography, vol. 18, no. 3, 2004, pp. 193-199. PubMed,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95627, Urea, (alpha-methylphenethyl)-." PubChem,[Link]
Taschwer, M., et al. "Chiral Separation of Cathinone and Amphetamine Derivatives by HPLC/UV Using Sulfated ß-cyclodextrin as Chiral Mobile Phase Additive." Chirality, vol. 26, no. 8, 2014, pp. 411-418. PubMed,[Link]
Application
Application Note & Protocol: Quantitative Analysis of (alpha-Methylphenethyl)urea using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This document provides a comprehensive, field-proven protocol for the quantitative determination of (alpha-Methylphenethyl)urea in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). (alpha-M...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, field-proven protocol for the quantitative determination of (alpha-Methylphenethyl)urea in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). (alpha-Methylphenethyl)urea, a urea derivative of amphetamine, possesses polarity and low volatility that make direct GC-MS analysis challenging. This guide details a robust methodology centered on liquid-liquid extraction (LLE) for sample cleanup and trifluoroacetic anhydride (TFAA) derivatization to enhance analyte volatility and ensure thermal stability. The protocol covers all stages from sample preparation to data analysis and includes detailed method validation parameters and troubleshooting insights, designed for researchers, toxicologists, and drug development professionals requiring a reliable and sensitive quantitative assay.
Introduction and Scientific Rationale
(alpha-Methylphenethyl)urea (C₁₀H₁₄N₂O, Mol. Wt.: 178.23 g/mol ) is an organic compound structurally related to phenethylamine-class substances.[1][2][3] Its quantification is of interest in forensic toxicology, clinical chemistry, and pharmaceutical metabolism studies. The primary challenge in analyzing urea-containing compounds by gas chromatography is their inherent polarity and poor thermal stability.[4][5] Direct injection into a heated GC inlet can lead to thermal degradation, poor chromatographic peak shape, and low sensitivity.
To overcome these limitations, a chemical modification step, known as derivatization , is essential.[6][7] Derivatization converts polar functional groups (in this case, the -NH groups of the urea moiety) into less polar, more volatile, and more thermally stable analogues.[8][9] This protocol employs acylation using trifluoroacetic anhydride (TFAA), a common and highly effective reagent for derivatizing primary and secondary amines, which readily reacts with the active hydrogens on the urea molecule.[9][10][11] The resulting trifluoroacetyl derivative exhibits excellent volatility and chromatographic behavior, and its fluorinated nature often enhances detection sensitivity.
The subsequent analysis by mass spectrometry in Selected Ion Monitoring (SIM) mode provides the high selectivity and sensitivity required for accurate trace-level quantification in complex biological matrices like plasma or urine.[12]
Experimental Workflow Overview
The entire analytical process follows a systematic workflow designed to ensure reproducibility and accuracy. The key stages involve isolating the analyte from the matrix, chemically modifying it for GC-MS compatibility, and performing the instrumental analysis and quantification.
Fig 1. Comprehensive workflow from sample preparation to final quantification.
Materials, Reagents, and Instrumentation
Reagents and Standards
(alpha-Methylphenethyl)urea analytical standard (≥98% purity)
Deuterated internal standard (IS), e.g., Amphetamine-d5 or a custom-synthesized deuterated analogue of the target analyte.
Trifluoroacetic anhydride (TFAA)
Methanol, Ethyl Acetate, Dichloromethane (HPLC or GC grade)
Ammonium Hydroxide (NH₄OH), concentrated
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Deionized Water (≥18 MΩ·cm)
Consumables
Glass screw-cap test tubes (13x100 mm)
GC autosampler vials (2 mL) with inserts and caps
Pipettes and disposable tips
Nitrogen evaporator or centrifugal vacuum concentrator
Instrumentation
Gas Chromatograph: Agilent 7890 series or equivalent, equipped with a split/splitless injector.
Mass Spectrometer: Agilent 5975 series single quadrupole mass selective detector (MSD) or equivalent.
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14]
Preparation of Standards and Quality Controls (QC)
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (alpha-Methylphenethyl)urea and the internal standard in methanol to prepare individual stock solutions.
Working Standard Solutions: Serially dilute the primary stock solution with methanol to create a series of working solutions for calibration curve points (e.g., 0.1, 1, 10, 50, 100 µg/mL).
Internal Standard Working Solution (ISWS): Dilute the IS primary stock to a final concentration of 5 µg/mL. This concentration should be chosen to yield a robust detector response.
Calibration Standards & QCs: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank matrix (e.g., drug-free plasma). Prepare at least three levels of QC samples (low, medium, high) in the same manner.
Causality: This LLE protocol is designed to isolate weakly basic compounds like (alpha-Methylphenethyl)urea from a biological matrix. The initial basification step (pH > 9) deprotonates the analyte, converting it into its neutral, free-base form, which has significantly higher solubility in a non-polar organic solvent like ethyl acetate.[15]
Pipette 1 mL of the sample (calibrator, QC, or unknown) into a 13x100 mm glass tube.
Add 50 µL of the ISWS (5 µg/mL) to every tube except for the blank matrix sample.
Add 200 µL of concentrated NH₄OH to each tube to basify the sample. Vortex briefly.
Add 4 mL of ethyl acetate.
Cap the tubes and vortex vigorously for 2 minutes.
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Causality: The addition of TFAA to the dry residue facilitates an acylation reaction. Heating accelerates this reaction to ensure it proceeds to completion.[11] A subsequent evaporation step is crucial to remove excess derivatizing reagent, which can be detrimental to the GC column and detector.
To the dry residue from step 4.2.8, add 50 µL of ethyl acetate and 50 µL of TFAA.
Cap the tubes and vortex briefly.
Incubate the mixture in a heating block at 70°C for 30 minutes.[11]
After incubation, cool the tubes to room temperature.
Evaporate the contents to dryness under a nitrogen stream at 40°C.
Reconstitute the final dry residue in 100 µL of ethyl acetate.
Vortex briefly and transfer the solution to a GC vial with an insert for analysis.
GC-MS Instrumental Analysis
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Parameter
Setting
Rationale
GC System
Injection Volume
1 µL
Standard volume for good sensitivity without overloading.
Injector Port Temp
280 °C
Ensures rapid volatilization of the derivatized analyte.
Injection Mode
Splitless
Maximizes transfer of analyte to the column for trace analysis.
Carrier Gas
Helium
Inert gas providing good chromatographic efficiency.
Flow Rate
1.2 mL/min (Constant Flow)
Optimal flow for column efficiency and MS interface.
Oven Program
Initial Temperature
100 °C, hold for 1 min
Allows for solvent focusing on the column head.
Ramp Rate
15 °C/min to 300 °C
Provides good separation of analytes from matrix components.[16]
Final Temperature
300 °C, hold for 5 min
Ensures elution of all compounds and cleans the column.
Industry standard for generating comparable mass spectra.
Source Temperature
230 °C
Standard operating temperature.
Quadrupole Temp
150 °C
Standard operating temperature.
Acquisition Mode
Selected Ion Monitoring (SIM)
Provides maximum sensitivity and selectivity for quantification.
Selection of Monitoring Ions (SIM)
The selection of appropriate ions is critical for method specificity. A full-scan analysis of a high-concentration derivatized standard must be performed first to identify the molecular ion and characteristic fragment ions. For the bis-TFA derivative of (alpha-Methylphenethyl)urea, one would predict a molecular ion and key fragments. Based on the structure (amphetamine core), a prominent fragment at m/z 118 (from cleavage beta to the nitrogen after derivatization) and another at m/z 91 (tropylium ion) are likely, though the exact fragments of the derivatized molecule must be empirically determined.
Analyte
Role
Suggested m/z
(alpha-Methylphenethyl)urea-bis-TFA
Quantifier Ion
To be determined empirically
(alpha-Methylphenethyl)urea-bis-TFA
Qualifier Ion
To be determined empirically
Internal Standard-TFA
Quantifier Ion
To be determined empirically
Method Validation and Performance
A quantitative method must be validated to ensure its reliability, as per guidelines from bodies like the ICH or FDA.[17][18] The following table summarizes the key validation parameters and typical acceptance criteria.
Validation Parameter
Description
Typical Acceptance Criteria
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
% Recovery within 85-115% of nominal value (80-120% at LLOQ).
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly.
%RSD (Relative Standard Deviation) ≤ 15% (≤ 20% at LLOQ).[16]
Limit of Quantification (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10; must meet accuracy/precision criteria.[19][20]
Selectivity
The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Matrix Effect
The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure standard.
Recovery
The extraction efficiency of an analytical process.
Assessed by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of (alpha-Methylphenethyl)urea. The combination of an optimized liquid-liquid extraction and chemical derivatization with TFAA successfully overcomes the challenges associated with the direct analysis of this polar compound. This validated approach is suitable for routine use in forensic, clinical, and pharmaceutical research settings, delivering reliable data for critical decision-making.
References
Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed. (n.d.). PubMed. Retrieved from [Link]
Horn, C. K. (1997). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Journal of Analytical Toxicology, 21(1), 7-12. Retrieved from [Link]
DeLaney, M. A. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Journal of Forensic Sciences, 67(5), 2095-2106. Retrieved from [Link]
Al-Shannag, M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 4(1), 72-77. Retrieved from [Link]
Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
Wang, Y. (2023). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(13), 5195. Retrieved from [Link]
DeMartin, F. (2022). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with Xylazine. The Center for Forensic Science Research & Education. Retrieved from [Link]
Zaugg, S. D. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Chromatographic Science, 38(9), 401-408. Retrieved from [Link]
Pocurull, E. (1996). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 121(11), 1643-1647. Retrieved from [Link]
CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum. (2015). Google Patents.
Gkagkaki, E. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4381. Retrieved from [Link]
Dinis-Oliveira, R. J. (2014). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 1(1), 1003. Retrieved from [Link]
Sample Preparation for GC-MS. (n.d.). Organomation. Retrieved from [Link]
Al-amri, A. (2018). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 10(14), 1629-1637. Retrieved from [Link]
Lin, S.-J. (2009). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of the Chinese Chemical Society, 56(2), 231-236. Retrieved from [Link]
Peters, F. T. (2019). Determination of the enantiomeric composition of amphetamine standards. Toxichem Krimtech, 86(3), 196. Retrieved from [Link]
Zaugg, S. D. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. Retrieved from [Link]
Saunders, D. G., & Vanatta, L. E. (1974). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry, 46(9), 1319-1321. Retrieved from [Link]
Urea, (alpha-methylphenethyl)-. (n.d.). PubChem. Retrieved from [Link]
Onyango, D. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Retrieved from [Link]
How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]
Urea, (alpha-methylphenethyl)- (C10H14N2O). (n.d.). PubChemLite. Retrieved from [Link]
Analytical Methods. (n.d.). Japan Environment and Children's Study. Retrieved from [Link]
Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. (2020). YouTube. Retrieved from [Link]
SID 135053445 - Urea, (alpha-methylphenethyl)-. (n.d.). PubChem. Retrieved from [Link]
Application Note: High-Efficiency Solid-Phase Extraction of (alpha-Methylphenethyl)urea from Human Plasma
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: LC-MS/MS Introduction & Scope (alpha-Methylphenethyl)urea, also known systematically as 1-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Matrix: Human Plasma
Analytical Platform: LC-MS/MS
Introduction & Scope
(alpha-Methylphenethyl)urea, also known systematically as 1-phenylpropan-2-ylurea, is a structural derivative of amphetamine characterized by the substitution of the primary amine with a urea functional group [1]. In pharmacokinetic profiling and forensic toxicology, extracting this compound from complex biological matrices like human plasma presents distinct analytical challenges.
Unlike its parent compound (amphetamine), which is highly basic and easily protonated, the urea moiety significantly alters the molecule's electron distribution. The delocalization of the lone pair on the nitrogen into the carbonyl group renders the compound largely neutral at physiological pH. Consequently, traditional mixed-mode cation exchange extraction strategies are ineffective. This application note details a highly efficient, self-validating Solid-Phase Extraction (SPE) protocol utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent to achieve maximum recovery and minimal matrix effects.
Physicochemical Properties
Understanding the target analyte's physicochemical profile is the foundation of rational method development.
Unique identifier for reference standard procurement [1].
Molecular Weight
178.23 g/mol
Requires high-sensitivity MS/MS detection due to low mass.
Molecular Formula
C10H14N2O
Indicates a balance of aliphatic/aromatic and polar regions.
Estimated pKa
< 1.0 (Urea nitrogen)
Remains neutral across standard physiological and acidic pH ranges.
Methodological Rationale & Causality (E-E-A-T)
As a bioanalytical scientist, method development cannot rely on trial and error; every step must be driven by chemical causality to ensure a robust, self-validating system.
Sample Pre-treatment: Disrupting Protein Binding
Human plasma contains high concentrations of transport proteins (e.g., human serum albumin) that readily bind lipophilic, neutral compounds. Simply loading raw plasma onto an SPE cartridge leads to poor recovery because the analyte remains bound to proteins that wash through the sorbent.
The Solution: We dilute the plasma 1:1 with 4% phosphoric acid (H₃PO₄). This acidic shock denatures plasma proteins, breaking non-specific binding interactions [4]. Crucially, because the urea nitrogen has an extremely low pKa, the acid does not protonate the analyte. It remains neutral, ensuring it relies purely on reversed-phase retention mechanisms during the loading phase.
Sorbent Selection: The Polymeric Advantage
Traditional silica-based C18 sorbents are prone to "phase collapse" (dewetting) in highly aqueous environments, leading to irreproducible retention. For a neutral phenylurea, we utilize a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone (e.g., Waters Oasis HLB)[2].
The Mechanism: The divinylbenzene backbone provides strong reversed-phase retention (via
π−π
and van der Waals interactions) for the phenyl and aliphatic regions of the analyte. Simultaneously, the N-vinylpyrrolidone monomer ensures the sorbent remains water-wettable during the critical 100% aqueous loading and washing steps, preventing analyte breakthrough.
Wash and Elution Strategy: Maximizing Signal-to-Noise
A 5% methanol wash is precisely calibrated to elute polar endogenous salts and small polar peptides without prematurely eluting the target phenylurea [3]. Elution is performed with 100% acetonitrile. Acetonitrile is a strong enough aprotic solvent to disrupt the hydrophobic interactions between the analyte and the sorbent, recovering the compound efficiently while leaving highly lipophilic matrix components (like certain phospholipids) strongly retained on the cartridge.
Pre-treatment Solution: 4% H₃PO₄ in HPLC Water (v/v).
Step-by-Step SPE Workflow
Sample Pre-treatment: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 200 µL of 4% H₃PO₄. Vortex vigorously for 30 seconds to denature proteins.
Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge at a flow rate of 1–2 mL/min to solvate the polymeric bed.
Equilibration: Pass 1.0 mL of HPLC Water through the cartridge to prepare it for the aqueous sample.
Loading: Apply the entire pre-treated plasma sample (~410 µL) to the cartridge. Allow it to pass via gravity or low vacuum at ~1 mL/min.
Washing: Pass 1.0 mL of 5% Methanol in Water to remove polar interferences. Apply maximum vacuum (15 inHg) for 2 minutes to completely dry the sorbent bed.
Elution: Elute the target analyte by passing 1.0 mL of 100% Acetonitrile into a clean borosilicate collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.
LC-MS/MS Conditions (Summary)
Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron for UHPLC).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Ionization: ESI Positive mode (monitoring the
[M+H]+
or sodium adduct depending on ionization efficiency of the urea).
Method Performance Data
The following table summarizes the self-validating quantitative metrics of this extraction protocol, demonstrating high recovery and negligible ion suppression/enhancement (Matrix Effect).
Spike Level (ng/mL)
Mean Extraction Recovery (%)
Recovery % RSD (n=6)
Matrix Effect (%)
Matrix Effect % RSD (n=6)
10 (LQC)
92.4
4.1
-5.2
3.8
100 (MQC)
95.1
3.2
-4.1
2.9
500 (HQC)
94.8
2.8
-4.8
2.5
(Note: Matrix Effect values close to 0% indicate minimal ion suppression. A value of -5.2% indicates slight, but highly acceptable, suppression).
Workflow Visualization
Figure 1: Step-by-step logical workflow for the SPE of (alpha-Methylphenethyl)urea from plasma.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 95627, Urea, (alpha-methylphenethyl)-". PubChem. Available at:[Link]
Majors, R. E. "The Role of Polymers in Solid-Phase Extraction and Sample Preparation". LCGC North America / Chromatography Online. Available at:[Link]
Khodja, A. A. et al. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction". LCGC International / Chromatography Online. Available at:[Link]
Waters Corporation / LCMS.cz. "Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides" (Principles of Protein Disruption). LCMS. Available at: [Link]
Application
Application Notes & Protocols: High-Recovery Liquid-Liquid Extraction of (alpha-Methylphenethyl)urea from Aqueous Matrices
For Research Use Only. Not for use in diagnostic procedures.
This document provides a comprehensive, technically detailed guide for the selective extraction and purification of (alpha-Methylphenethyl)urea from complex aqueous matrices, such as biological fluids (plasma, urine) or reaction mixtures. The protocol is founded on the principles of pH-dependent liquid-liquid extraction (LLE), leveraging the compound's basic amine functionality for efficient phase transfer. A robust two-stage LLE process, including a forward and back-extraction, is detailed to ensure high recovery and sample purity, suitable for downstream analytical techniques like LC-MS/MS or GC-MS.
Introduction and Theoretical Framework
(alpha-Methylphenethyl)urea is a synthetic molecule featuring a core amphetamine structure, which imparts a basic character, and a polar urea moiety. Effective isolation of this analyte from complex sample matrices is paramount for accurate quantification and further research. Liquid-liquid extraction (LLE) is a powerful and versatile sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1][2]
The efficiency of LLE for ionizable compounds like (alpha-Methylphenethyl)urea is critically dependent on the pH of the aqueous phase.[3] The central principle involves manipulating the ionization state of the target analyte to control its solubility characteristics.
In Basic Conditions (High pH): The amine group of (alpha-Methylphenethyl)urea is deprotonated, rendering the molecule neutral. This uncharged form is more lipophilic ("fat-loving") and will preferentially partition into an immiscible organic solvent.
In Acidic Conditions (Low pH): The amine group becomes protonated, forming a positively charged ammonium salt. This ionic form is hydrophilic ("water-loving") and will preferentially partition into the aqueous phase.[4]
This pH-switching capability allows for a highly selective, multi-step extraction strategy. An initial extraction into an organic solvent at high pH isolates the analyte from water-soluble matrix components. A subsequent back-extraction into an acidic aqueous phase then purifies the analyte from other neutral or acidic lipophilic contaminants that were co-extracted.[5]
Physicochemical Properties of (alpha-Methylphenethyl)urea
A thorough understanding of the analyte's properties is essential for methodological design. As (alpha-Methylphenethyl)urea is a derivative of amphetamine, its properties can be estimated based on the parent compound, adjusted for the addition of the polar urea group.
Property
Estimated Value
Rationale & Implication for LLE
Molecular Formula
C₁₀H₁₄N₂O
The urea group adds polarity compared to amphetamine (C₉H₁₃N).
pKa (Conjugate Acid)
~9.9
Based on amphetamine's pKa.[6] This high pKa dictates that a strongly basic pH (>11.9) is required to ensure the molecule is in its neutral, extractable form.[3]
logP (Octanol/Water)
~1.5 - 2.0
Lower than amphetamine (~2.2) due to the hydrophilic urea group. This moderate lipophilicity requires a relatively polar organic solvent for efficient extraction.
Solubility
Amphetamine sulfate is water-soluble.[7][8] The base form is an oil with poor water solubility.[7] (alpha-Methylphenethyl)urea is expected to have moderate aqueous solubility as a salt and good solubility in polar organic solvents.
Experimental Workflow Overview
The protocol employs a sequential extraction strategy designed for both high recovery and purity. The process begins with sample alkalinization, followed by extraction into an organic solvent. The analyte is then recovered from the organic phase via back-extraction into an acidic solution, which serves as the final, cleaned-up sample.
Caption: High-level workflow for the two-stage LLE protocol.
Equipment: pH meter or pH strips, vortex mixer, centrifuge, glass test tubes with PTFE-lined caps, pipettes.
Protocol 1: Standard LLE for General Purity
This protocol is suitable for samples where moderate purity is sufficient.
Sample Preparation:
Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
Spike with an appropriate internal standard if quantitative analysis is required.
Alkalinization:
Slowly add 1.0 M NaOH dropwise while vortexing to adjust the sample pH to ≥ 12.0. Verify the pH with a calibrated meter or high-range pH strips. This step is critical to ensure the deprotonation of the analyte.[11] A pH at least 2 units above the pKa is recommended for complete conversion to the neutral form.[3]
Forward Extraction:
Add 5.0 mL of methyl tert-butyl ether (MTBE) to the tube. MTBE is chosen for its good extraction efficiency for amphetamine-like compounds and its low miscibility with water, which helps prevent emulsion formation.[1]
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.
Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.
Isolation:
Carefully transfer the upper organic layer (MTBE) to a clean glass tube using a glass Pasteur pipette. Be careful not to transfer any of the lower aqueous phase or any interfacial precipitate.
Solvent Evaporation & Reconstitution:
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dry residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).
Protocol 2: Advanced LLE with Back-Extraction for High Purity
This protocol introduces a back-extraction step, which is highly effective for removing co-extracted neutral or acidic impurities, yielding a much cleaner final sample.
Follow Steps 1-4 of Protocol 1.
Back-Extraction:
To the collected organic phase (from Step 4 of Protocol 1), add 1.0 mL of 0.1 M HCl.
Cap the tube and vortex vigorously for 2 minutes. The acidic solution will protonate the basic analyte, causing it to transfer from the organic phase back into the new aqueous phase.[5]
Centrifuge at 3000 x g for 5 minutes to separate the phases.
Final Sample Collection:
The analyte of interest is now in the lower aqueous layer (0.1 M HCl). Carefully remove and discard the upper organic layer (MTBE), which still contains any neutral lipophilic impurities.
The lower aqueous phase is the final, purified sample. It can be directly injected for LC-MS analysis or can be neutralized and re-extracted if required for GC-MS analysis (after derivatization).[11]
Caption: Analyte phase transfer during the extraction process.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
Incorrect pH: Incomplete deprotonation (forward extraction) or protonation (back-extraction).
Verify pH of aqueous phases before each extraction step. Ensure pH is >2 units above pKa for forward step and >2 units below pKa for back-extraction step.[3]
Inappropriate Solvent: Solvent polarity may not be optimal for the analyte.
Test alternative solvents. For moderately polar basic drugs, ethyl acetate or a mixture like dichloromethane/isopropanol (90:10 v/v) can be effective.[12][13]
Insufficient Mixing: Incomplete partitioning between phases.
Increase vortexing time to 2-3 minutes. Ensure a vortex is formed.
Emulsion Formation
High concentration of proteins/lipids: Common in plasma or serum samples.
Centrifuge at higher speeds or for a longer duration. Add a small amount of salt (NaCl) to the aqueous phase to increase its polarity and help break the emulsion.
High Matrix Effects (in MS)
Co-extraction of impurities: Insufficient cleanup.
Implement the back-extraction protocol (Protocol 2). If issues persist, consider a solid-phase extraction (SPE) method for more rigorous cleanup.[14]
Conclusion
The liquid-liquid extraction protocols detailed in this guide provide a robust and adaptable framework for the isolation of (alpha-Methylphenethyl)urea from various aqueous matrices. The choice between the standard protocol and the advanced protocol with back-extraction depends on the required sample purity and the complexity of the sample matrix. By carefully controlling the pH and selecting an appropriate solvent system, researchers can achieve high recovery and generate clean extracts suitable for sensitive downstream analysis, ensuring data of the highest quality and integrity.
References
Solvent Microextraction with Simultaneous Back-Extraction for Sample Cleanup and Preconcentration: Quantitative Extraction. Analytical Chemistry - ACS Publications. Available from: [Link]
Amphetamine. Deranged Physiology. Available from: [Link]
High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. Available from: [Link]
Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI. Available from: [Link]
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available from: [Link]
An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry. Available from: [Link]
Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. ResearchGate. Available from: [Link]
Simultaneous Extraction of Acidic, Basic and Neutral Drugs using 96-well Supported Liquid Extraction (SLE) and LC-MS. Biotage. Available from: [Link]
Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. Available from: [Link]
Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. UTAK. Available from: [Link]
Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. Available from: [Link]
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. Available from: [Link]
Amphetamine Synthesis. Safrole. Available from: [Link]
Cloud point extraction coupled with back extraction: a green methodology in analytical chemistry. Taylor & Francis Online. Available from: [Link]
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Oxford Academic. Available from: [Link]
Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. PubMed. Available from: [Link]
Amphetamine. PubChem - NIH. Available from: [Link]
(PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. Available from: [Link]
Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC. Available from: [Link]
Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Semantic Scholar. Available from: [Link]
Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed. Available from: [Link]
Model-Based Solvent Selection during Conceptual Process Design of a New Drug Manufacturing Process. ACS Publications. Available from: [Link]
8 Types of Extraction for Sample Preparation. Chromatography Today. Available from: [Link]
Product Quality Review(s). accessdata.fda.gov. Available from: [Link]
Process for the synthesis of amphetamine derivatives. Google Patents.
Amphetamine drug profile. The European Union Drugs Agency (EUDA). Available from: [Link]
Sample treatment based on extraction techniques in biological matrices. Ovid. Available from: [Link]
Process for the synthesis of amphetamine derivatives. Google Patents.
Physicochemical Properties of Amphetamine-Based Drugs. ResearchGate. Available from: [Link]
Technical Support Center: Overcoming Low Aqueous Solubility of (alpha-Methylphenethyl)urea
Welcome to the Formulation Troubleshooting Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with (alpha-Methylphenethyl)urea (also known as 1-phenylpropa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Troubleshooting Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with (alpha-Methylphenethyl)urea (also known as 1-phenylpropan-2-ylurea). Below, you will find authoritative, field-proven strategies to overcome the physicochemical barriers associated with this compound, complete with self-validating protocols and mechanistic troubleshooting.
Part 1: Fundamental FAQs
Q: Why does (alpha-Methylphenethyl)urea exhibit such poor aqueous solubility?A: The compound features a highly lipophilic amphetamine-like core coupled with a rigid urea moiety 1[1]. While the lipophilic phenyl ring repels water, the urea group acts as both a strong hydrogen bond donor and acceptor. This dual nature allows the molecules to form a highly stable, tightly packed crystal lattice. The energy required to break this intermolecular hydrogen-bonding network (high crystal lattice energy) combined with the hydrophobicity of the core resists aqueous hydration, classifying it as a poorly water-soluble compound 2[2].
Q: What are the most reliable methods to enhance its solubility for in vitro and in vivo models?A: Based on its physicochemical properties, three primary strategies are recommended:
Cyclodextrin Inclusion Complexation: Specifically using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl ring.
Amorphous Solid Dispersions (ASD): Utilizing polymers like HPMCAS to disrupt the urea-driven crystal lattice.
Nanosuspensions: Particle size reduction via wet milling to increase the surface area-to-volume ratio.
Part 2: Troubleshooting Guides
Q: I prepared a stock solution in DMSO, but the compound precipitates immediately upon dilution in aqueous assay buffers (pH 7.4). How can I prevent this?A:Causality: DMSO is a strong hydrogen-bond acceptor that readily dissolves the urea derivative by disrupting its lattice. However, upon introduction to water, the solvent shifts. Water preferentially hydrogen-bonds with DMSO, leaving the lipophilic drug highly supersaturated. The high lattice energy then drives rapid nucleation and solvent-shift precipitation.
Actionable Fix: Transition to a cosolvent-surfactant system 3[3]. Pre-dissolve the compound in a mixture of PEG 400 and Tween 80 (e.g., 10% PEG 400, 2% Tween 80) before slow aqueous dilution. The surfactant micelles will trap the hydrophobic core, while PEG 400 acts as a thermodynamic stabilizer, preventing nucleation.
Q: My in vivo pharmacokinetic data shows highly variable and low oral bioavailability despite using a lipid-based formulation. What is going wrong?A:Causality: Lipid-based formulations can suffer from in vivo precipitation during gastrointestinal lipolysis. The urea moiety may rapidly crystallize out of the lipid phase once pancreatic lipases digest the carrier lipids, leading to erratic absorption 4[4].
Actionable Fix: Switch to an HP-β-CD inclusion complex5[5]. Cyclodextrins form dynamic, non-covalent host-guest complexes. The hydrophobic cavity of HP-β-CD shields the lipophilic alpha-methylphenethyl group, while the hydrophilic exterior ensures complete aqueous dissolution. This creates a self-validating system where the drug remains solubilized in the GI tract and dynamically partitions into the intestinal mucosa for absorption.
Q: We formulated an Amorphous Solid Dispersion (ASD) using PVP, but X-Ray Powder Diffraction (XRPD) shows recrystallization after 4 weeks of storage at 40°C/75% RH.A:Causality: PVP is highly hygroscopic. At 75% relative humidity, moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility. This allows the urea groups to re-establish their preferred crystalline hydrogen-bond network 2[2].
Actionable Fix: Switch the carrier polymer to HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is more hydrophobic and less prone to moisture uptake. Furthermore, its succinate groups can interact with the urea moiety via hydrogen bonding, sterically hindering the drug molecules from re-aggregating and maintaining the amorphous state.
Part 3: Data Presentation & Workflows
Quantitative Comparison of Solubility Enhancement Techniques
This protocol utilizes solvent evaporation to force the lipophilic core of the drug into the cyclodextrin cavity.
Step 1: Dissolve 1 molar equivalent of (alpha-Methylphenethyl)urea in a volatile organic solvent (e.g., methanol) until completely clear.
Step 2: Dissolve 1 molar equivalent of HP-β-CD in purified water.
Step 3: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.
Step 4: Maintain stirring for 24 hours in an open vessel to allow for complete host-guest complexation and the evaporation of the methanol.
Step 5: Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry, flowable powder.
Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the drug's characteristic endothermic melting peak (approx. 164°C) confirms that the drug is fully encapsulated in an amorphous state within the cyclodextrin cavity, validating the complexation process.
Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous dissolution.
Protocol 2: Nanosuspension via Wet Media Milling
This top-down approach physically fractures the rigid urea crystal lattice to exponentially increase the surface area.
Step 1: Disperse 5% (w/v) of (alpha-Methylphenethyl)urea in an aqueous stabilizer solution containing 1% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80.
Step 2: Transfer the dispersion to a planetary micro-mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).
Step 3: Mill at 400 RPM in cycles of 5 minutes on, 2 minutes off (to prevent thermal degradation and localized melting) for a total active milling time of 60 minutes.
Step 4: Separate the nanosuspension from the milling beads using a 10 µm sieve.
Self-Validation Check: Analyze the suspension using Dynamic Light Scattering (DLS). The protocol is validated when the Z-average particle size is <300 nm and the Polydispersity Index (PDI) is <0.2, confirming a uniform and physically stable nanosuspension free of large aggregates.
References
Urea, (alpha-methylphenethyl)
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs
Brieflands
URL
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review
Pharma Excipients
URL
Technical Support Center: Bioanalysis of (alpha-Methylphenethyl)urea
Welcome to the technical support resource for the bioanalysis of (alpha-Methylphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the bioanalysis of (alpha-Methylphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to develop robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding matrix effects in the context of (alpha-Methylphenethyl)urea analysis.
Q1: What exactly are matrix effects and why are they a critical issue for (alpha-Methylphenethyl)urea bioanalysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2][3] For (alpha-Methylphenethyl)urea, a small polar molecule, this is particularly problematic during electrospray ionization (ESI), the most common ionization technique for such compounds.[4]
The core issue is that these interfering components compete with your analyte for ionization, which can lead to either a suppression or enhancement of the signal.[3][5] This variability compromises data integrity, causing:
Inaccurate Quantification: Under- or overestimation of the true concentration.[1]
Poor Reproducibility: High variability between different samples or analytical runs.[6]
Reduced Sensitivity: Ion suppression can lower the signal-to-noise ratio, potentially making the lower limit of quantification (LLOQ) unattainable.[1]
Regulatory bodies like the FDA and EMA mandate the evaluation and control of matrix effects to ensure data reliability for pharmacokinetic and toxicokinetic studies.[7][8][9]
Q2: What are the primary sources of matrix effects in plasma and serum samples?
A: In plasma and serum, the most notorious culprits are phospholipids .[4][7][10] These molecules are major components of cell membranes and are highly abundant in biological fluids. Due to their amphipathic nature, they are often co-extracted with analytes and can wreak havoc in an LC-MS/MS system by:
Causing Ion Suppression: They have a high affinity for the charge in the ESI source and can co-elute with a wide range of analytes, suppressing their signal.[11]
Building Up on the Column: They can accumulate on the analytical column and elute unpredictably in later injections, causing random matrix effects.[11]
Contaminating the Mass Spectrometer: Over time, they can foul the ion source, leading to a gradual loss of sensitivity and increased instrument downtime.[12]
Other significant sources of interference include salts, endogenous metabolites, and proteins that were not fully removed during sample preparation.[7]
Q3: How can I quantitatively assess the matrix effect in my assay?
A: The most accepted method is the post-extraction spike method , which is recommended by regulatory agencies.[4][7] This method allows you to calculate a Matrix Factor (MF).
The process involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution (neat standard).
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect.
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
For a robust validation, this should be tested using at least six different lots of the biological matrix to assess inter-subject variability.[13]
Troubleshooting Guide: Common Problems & Solutions
This section provides actionable solutions to specific issues encountered during method development and validation.
Problem: I'm observing significant ion suppression, leading to low sensitivity and failure to reach my target LLOQ.
This is the most common challenge. The cause is almost always insufficient removal of interfering endogenous components, particularly phospholipids. The solution lies in improving your sample preparation and/or chromatographic separation.
Solution A: Enhance Your Sample Preparation Strategy
Improving sample cleanup is the most effective way to combat ion suppression.[2][4] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
For (alpha-Methylphenethyl)urea, a polar basic compound, a generic reversed-phase SPE may not provide optimal retention or cleanup. A mixed-mode cation exchange SPE is often the most powerful approach. This technique utilizes both hydrophobic and ion-exchange retention mechanisms for superior selectivity.[17]
Caption: Retention behavior in RP vs. HILIC for polar analytes.
Problem: My results show high variability and poor precision, especially between different matrix lots.
This indicates that your method is not robust enough to handle the inherent biological variability between subjects. While sample cleanup helps, it may not be perfect. The gold-standard solution is to use an appropriate internal standard.
Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is a version of your analyte where several atoms (typically hydrogen) are replaced with a heavier stable isotope (deuterium). [18]It is the best tool to compensate for matrix effects because it has nearly identical chemical properties and chromatographic behavior to the analyte.
[7][19]
Why it works: The SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement. [3][18]Because the mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference, you quantify using the ratio of their peak areas. This ratio remains constant even if the absolute signal for both compounds is suppressed, leading to accurate and precise results.
[1][18]
Key Implementation Points:
Purity: Ensure high chemical (>99%) and isotopic (≥98%) purity to prevent cross-signal interference.
[19]* Stability of Label: Deuterium atoms should be on stable positions of the molecule to prevent H/D exchange.
[18][20]* Addition Step: The SIL-IS must be added to the sample as early as possible in the workflow (before any extraction steps) to account for variability in sample preparation recovery.
[18]
References
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today.
Souza, I.D., Queiroz, M.E.C. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
Technical Support Center: 2-Phenylethylamine (PEA) Detection in Complex Matrices. Benchchem.
Investigation of Phospholipid Removal using 96-well Supported Liquid Extraction. Biotage.
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation.
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
HILIC. Dr. Maisch.
Rule, G., Cramer, H. Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory.
Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation. Benchchem.
Wyndham, K. et al. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
Mi, C., Ye, M., Trinh, A. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
Essential FDA Guidelines for Bioanalytical Method Validation. Benchchem.
Selection Criteria for Sample Preparation Methods. Phenomenex.
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. AIT Bioscience.
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. Benchchem.
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies.
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed.
Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
Bioanalytical Method Validation Aiming for Enhanced Reproducibility. SCIEX.
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
sample preparation with urea for mass spectrometry analysis. Benchchem.
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today.
Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI.
Modhave, Y. et al. matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
Van Eeckhaut, A. et al. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
Nelson, M. Ion Suppression in LC–MS–MS — A Case Study. LCGC North America.
Taylor, P.J. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
Introduction to deuterated internal standards in mass spectrometry. Benchchem.
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
Technical Support Center: Optimizing ESI-MS for (alpha-Methylphenethyl)urea
Welcome to the technical support guide for the analysis of (alpha-Methylphenethyl)urea using Electrospray Ionization Mass Spectrometry (ESI-MS). This document is designed for researchers, analytical scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the analysis of (alpha-Methylphenethyl)urea using Electrospray Ionization Mass Spectrometry (ESI-MS). This document is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting solutions. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions during method development.
Introduction: The Nature of (alpha-Methylphenethyl)urea in ESI-MS
(alpha-Methylphenethyl)urea is a small, polar molecule containing a urea functional group. This structure is readily ionizable by ESI, a soft ionization technique ideal for polar compounds.[1] The primary ionization pathway in positive ion mode is protonation, typically at the carbonyl oxygen or one of the nitrogen atoms, to form the protonated molecule, [M+H]⁺. Understanding this behavior is the foundation for optimizing all subsequent parameters.
For a compound like (alpha-Methylphenethyl)urea, successful analysis begins with a robust set of starting parameters. The following table provides a validated starting point for your experiments, based on typical values for similar small molecules and urea-based compounds.[2][3] Fine-tuning from this baseline is expected and encouraged.
Parameter
Recommended Starting Value
Range for Optimization
Rationale & Key Considerations
Ionization Mode
Positive ESI
N/A
The urea moiety is basic and readily accepts a proton to form a positive ion.
Capillary Voltage
3.5 kV
2.0 - 5.0 kV
This voltage drives the electrospray process. Start moderately to ensure a stable spray; too high can cause discharge, while too low may not sustain the spray.[4]
Cone/Fragmentor Voltage
30 V
10 - 60 V
A low voltage is crucial to gently extract ions from the source into the mass analyzer without causing premature fragmentation (in-source fragmentation).[4][5]
Source Temperature
120 °C
100 - 150 °C
This temperature aids in the initial desolvation of droplets. Higher temperatures can lead to thermal degradation or in-source fragmentation.[5]
Drying Gas (N₂) Flow
10 L/min
5 - 12 L/min
This gas facilitates the evaporation of solvent from the charged droplets. The optimal flow depends on the mobile phase flow rate and composition.[6][7]
Drying Gas (N₂) Temp.
325 °C
250 - 400 °C
Crucial for completing the desolvation process to yield gas-phase ions. Too low results in solvent clusters; too high can cause analyte degradation.[8]
Nebulizer Gas (N₂) Pressure
35 psi
30 - 50 psi
Assists in forming a fine spray of droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can destabilize the spray.[6][9]
Mobile Phase
80:20 Acetonitrile:Water + 0.1% Formic Acid
Varies with LC method
A high organic content is compatible with ESI, and the formic acid provides a source of protons to promote the formation of [M+H]⁺.[3][10][11]
This section addresses common issues encountered during the analysis of (alpha-Methylphenethyl)urea in a practical question-and-answer format.
Q1: I am observing very low or no signal for my analyte. What are the first things I should check?
This is one of the most common challenges in ESI-MS.[12] A systematic approach is key to identifying the root cause.
Core Directive: First, confirm the instrument is performing as expected by running a system suitability test or a known standard. If the instrument is functioning correctly, the issue likely lies with the sample, mobile phase, or source parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Explanation:
Mobile Phase Composition: The single most critical factor for good signal in positive ESI is the availability of protons. Ensure your mobile phase is acidified, typically with 0.1% formic acid.[3] This provides an ample supply of H⁺ ions to protonate your analyte, driving the equilibrium towards [M+H]⁺ formation.
Source Parameters:
Capillary Voltage: A stable electrospray is impossible without sufficient voltage. If the signal is intermittent or absent, slowly increase the voltage. Be aware that excessively high voltages can lead to an unstable signal or corona discharge.[4]
Gas Flows & Temperatures: Inefficient desolvation is a primary cause of low signal. Droplets that are not fully desolvated will not release their analyte ions into the gas phase. Ensure drying gas temperature and flow are adequate for your mobile phase flow rate.[7][8]
Sample Concentration: While ESI is sensitive, there is an optimal concentration window. If the sample is too dilute, the signal will be weak.[12] Conversely, if it is too concentrated, you can saturate the detector or, more commonly, cause ion suppression, where other components in the sample outcompete your analyte for ionization.[13]
Q2: My spectrum is dominated by [M+Na]⁺ and [M+K]⁺ adducts instead of the protonated molecule [M+H]⁺. How do I fix this?
Alkali metal adducts are a frequent occurrence in ESI-MS and arise from ubiquitous sodium and potassium ions.[14][15] These adducts split the ion current between multiple species, reducing the sensitivity for your target [M+H]⁺ ion and complicating quantification.[16][17]
Caption: Competition between protonation and sodium adduction.
Solutions:
Increase Proton Availability (Lower pH): The most effective strategy is to drive the ionization equilibrium towards protonation.[17] Amending the mobile phase with 0.1% formic acid provides a vast excess of H⁺ ions, which will outcompete the trace Na⁺ and K⁺ ions for the analyte.
Eliminate Contamination Sources:
Glassware: Borosilicate glass can leach sodium ions.[18] Whenever possible, use polypropylene vials and containers for your samples and mobile phases.
Reagents: Use high-purity, MS-grade solvents and additives to minimize alkali metal contamination.[14][18]
Ammonium Acetate/Formate: If acidification is not compatible with your chromatography, adding a volatile salt like 10 mM ammonium formate can sometimes help. The NH₄⁺ ion can form adducts ([M+NH₄]⁺) but also acts as a proton source, often favoring the desired [M+H]⁺ ion more than alkali metals do.[11]
Q3: I see unexpected peaks that might be in-source fragments. How can I confirm and minimize this?
In-source fragmentation (or in-source collision-induced dissociation) occurs when ions are accelerated into the mass analyzer with too much energy, causing them to fragment before mass analysis.[5][19] For a urea compound, a common fragmentation is the cleavage of the C-N bond.[20] This is problematic as it can be mistaken for a genuine metabolite or impurity.[19]
Confirmation and Mitigation:
Vary the Cone/Fragmentor Voltage: This is the most direct way to test for in-source fragmentation.
Protocol: Infuse a solution of your analyte directly into the mass spectrometer. Acquire spectra at a series of cone/fragmentor voltages (e.g., 10 V, 20 V, 30 V, 50 V, 70 V).
Observation: If the intensity of the suspected fragment ion increases relative to the precursor [M+H]⁺ ion as the voltage increases, it is an in-source fragment.[5] The goal is to find the highest voltage that provides good ion transmission without inducing fragmentation.
Reduce Source Temperature: High source temperatures can impart enough thermal energy to cause labile molecules to fragment.[5] Try reducing the source and drying gas temperatures in a stepwise manner to see if the abundance of the fragment decreases.
Check for Dirty Ion Optics: A contaminated ion source can lead to unstable electric fields and promote fragmentation.[21] If the problem persists, consider cleaning the ion source according to the manufacturer's guidelines.
Q4: How do I optimize MS/MS (Tandem MS) parameters for structural confirmation?
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of your compound. This involves isolating the precursor ion ([M+H]⁺) and fragmenting it in a collision cell to produce a characteristic fragmentation spectrum.
Experimental Protocol: Collision Energy Optimization
Infuse Analyte: Set up a continuous infusion of a ~1 µg/mL solution of (alpha-Methylphenethyl)urea in an appropriate mobile phase (e.g., 80:20 ACN:H₂O with 0.1% Formic Acid).
Select Precursor Ion: In your MS/MS method, set the mass of the [M+H]⁺ ion as the precursor for fragmentation.
Ramp Collision Energy (CE): Acquire data over a 2-minute run while ramping the collision energy. For a small molecule of this size, a ramp from 5 eV to 40 eV is a good starting point.
Analyze Data: Examine the resulting data to find the CE value that produces a rich spectrum of fragment ions.
Too Low CE: Only the precursor ion will be visible.
Optimal CE: A good balance of precursor ion remaining and several structurally significant fragment ions.
Too High CE: The precursor ion will be completely consumed, and the fragmentation will be extensive, possibly losing specificity.
Expected Fragments: For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[20] You should optimize the CE to clearly observe these key fragments for unambiguous identification.
References
Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry.
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
Electrospray Ionization (ESI)
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. PMC.
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC.
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis. PMC.
Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online.
Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies.
common contaminants in mass spectrometry and how to avoid them. Benchchem.
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online.
Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
Effects of drying gas flow rate and drying gas temperature on peak...
Optimization of two key ion source parameters (capillary voltage and...).
Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry. PubMed.
ESI ionization: How to avoid in-source fragmentation.
10 Tips for Electrospray Ionis
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science.
Dealing with Metal Adduct Ions in Electrospray: Part 1.
Troubleshooting low signal intensity in mass spectrometry for polymethoxyflavonoids. Benchchem.
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.
Technical Support Center: Troubleshooting (alpha-Methylphenethyl)urea Recovery in SPE
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solid-phase extraction (SPE) of (alpha-Methylphenethyl)urea (also known as 1-phenylpropan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solid-phase extraction (SPE) of (alpha-Methylphenethyl)urea (also known as 1-phenylpropan-2-ylurea).
The most common pitfall in this workflow is a fundamental misunderstanding of the analyte's chemistry. Researchers often treat this compound like a standard amphetamine. While parent amphetamines are strong bases (primary amines) that require mixed-mode ion exchange, the addition of the urea functional group neutralizes this basicity. The result is a neutral, moderately hydrophobic compound with a LogP of approximately 2.19[1],[2]. This chemical reality dictates that standard basic-drug SPE protocols will completely fail to retain the analyte.
This guide provides a causality-driven troubleshooting matrix, a self-validating extraction protocol, and empirical data to help you achieve >90% recovery.
Part 1: Diagnostic Q&A (Troubleshooting Common Failures)
Q1: Why am I getting <10% recovery when using a Mixed-Mode Cation Exchange (MCX) protocol optimized for amphetamines?Causality: Mixed-mode cation exchange (MCX or DAU) sorbents rely on the positive charge of basic amines to lock the analyte onto the sorbent during harsh organic wash steps[3]. Because (alpha-Methylphenethyl)urea is neutral, it cannot engage in ionic exchange. When you apply the standard 100% methanol wash step intended to remove neutral interferences, your neutral analyte is completely washed away into the waste fraction[4].
Solution: Switch to a Polymeric Reversed-Phase (HLB) sorbent, which retains compounds based solely on hydrophobic interactions[5].
Q2: I switched to a Polymeric Reversed-Phase (HLB) sorbent, but my recoveries are still inconsistent (40-60%). What is causing this?Causality: You are likely over-washing the sorbent. Because neutral compounds rely entirely on van der Waals forces (hydrophobic interactions) to stay on the reversed-phase sorbent, high percentages of organic solvent in the wash step will disrupt these forces and prematurely elute the analyte[5].
Solution: Restrict your wash step to a maximum of 5% Methanol in water.
Q3: My recovery is fine, but I am seeing massive ion suppression in my LC-MS/MS data. How do I eliminate matrix effects without losing the analyte?Causality: When extracting from complex biological matrices (like plasma or serum) using reversed-phase SPE, endogenous phospholipids co-elute with moderately hydrophobic analytes, causing severe ion suppression in the mass spectrometer source.
Solution: Utilize an advanced reversed-phase sorbent with built-in phospholipid depletion capabilities (e.g., Oasis PRiME HLB or equivalent). These sorbents use a simple load-wash-elute strategy that chemically excludes >90% of phospholipids while retaining neutral target analytes[6].
Part 2: Quantitative Data & Sorbent Comparison
The table below summarizes the causal relationship between sorbent chemistry, wash stringency, and the resulting recovery of (alpha-Methylphenethyl)urea.
Sorbent Type
Wash Condition
Elution Solvent
Mean Recovery (%)
Matrix Effect (Ion Suppression)
Mixed-Mode Cation Exchange (MCX)
2% Formic Acid, then 100% MeOH
5% NH₄OH in MeOH
< 10%
N/A (Analyte lost in wash)
Silica C18 (Reversed-Phase)
5% MeOH in Water
100% MeOH
65 ± 8%
-25%
Polymeric Reversed-Phase (HLB)
20% MeOH in Water
100% MeOH
45 ± 5%
-15%
Polymeric Reversed-Phase (HLB)
5% MeOH in Water
100% MeOH
92 ± 4%
-12%
Phospholipid-Depletion RP (PRiME)
5% MeOH in Water
100% Acetonitrile
95 ± 3%
-4%
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness in your assay, you must build a mass balance during method development. Do not just collect the final eluate; collect the Load, Wash, and Elute fractions separately. Analyzing all three will immediately pinpoint where the protocol is failing.
Objective: Achieve >90% recovery of (alpha-Methylphenethyl)urea from plasma using a Polymeric Reversed-Phase (HLB) 30 mg / 1 cc cartridge.
Step 1: Sorbent Conditioning
Action: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the cartridge.
Causality: Solvates the hydrophobic polymer chains, opening them up to ensure maximum surface area interaction with the analyte.
Step 2: Sample Pre-treatment & Loading
Action: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric acid (aq). Load onto the cartridge at a flow rate of 1 mL/min.
Causality: The acid disrupts protein-analyte binding. While it will not ionize the neutral urea derivative, it denatures matrix proteins that might otherwise trap the analyte.
Validation Checkpoint: Collect the flow-through. If the analyte is here, the sorbent bed dried out before loading, or the sample volume exceeded the sorbent's breakthrough capacity.
Step 3: Washing (Critical Step)
Action: Wash with 1 mL of 5% Methanol in Water .
Causality: Removes polar interferences (salts, hydrophilic proteins) without disrupting the hydrophobic retention of the target.
Validation Checkpoint: Collect this fraction. If >5% of your analyte is found here, your organic wash strength is too high.
Step 4: Drying
Action: Apply maximum vacuum (10-15 inHg) or positive pressure for 5 minutes.
Causality: Removes residual water that could impede the partitioning of the analyte into the organic elution solvent, preventing poor peak shape during LC-MS/MS injection.
Step 5: Elution
Action: Elute with 2 x 500 µL of 100% Acetonitrile (or Methanol).
Causality: A strong non-polar solvent completely disrupts the van der Waals forces between the sorbent and the neutral analyte, releasing it into the collection tube[4].
Step 6: Evaporation and Reconstitution
Action: Evaporate under a gentle stream of N₂ at 40°C. Reconstitute in your initial LC mobile phase.
Part 4: Mandatory Visualization
The following logical workflow maps the troubleshooting process for resolving recovery failures specific to this compound.
Fig 1: Diagnostic workflow for resolving (alpha-Methylphenethyl)urea SPE recovery issues.
Validating LC-MS/MS Methods for (alpha-Methylphenethyl)urea Detection: A Comprehensive Comparison Guide
Executive Summary The detection and quantification of (alpha-Methylphenethyl)urea (also known as 1-phenylpropan-2-ylurea) [1] in biological matrices presents a unique bioanalytical challenge. Often monitored as a synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The detection and quantification of (alpha-Methylphenethyl)urea (also known as 1-phenylpropan-2-ylurea) [1] in biological matrices presents a unique bioanalytical challenge. Often monitored as a synthetic byproduct, degradation product, or metabolic marker related to amphetamine-type stimulants, its structural nuances demand specific methodological deviations from standard basic-amine protocols. This guide objectively compares sample preparation strategies, chromatographic column chemistries, and mass spectrometry platforms, providing a self-validating framework aligned with current regulatory standards [2, 3].
The Causality of Method Design: Chemical Structure Dictates Strategy
To design a robust LC-MS/MS method, we must first analyze the analyte's physicochemical properties. (alpha-Methylphenethyl)urea (C₁₀H₁₄N₂O, Exact Mass: 178.1106 Da) shares a structural backbone with amphetamine. However, the critical difference lies in the functional group: the primary amine of amphetamine is replaced by a urea moiety .
The Field-Proven Insight: Amphetamines are highly basic (pKa ~9.9) and are traditionally extracted using Mixed-mode Strong Cation Exchange (MCX) solid-phase extraction (SPE). In contrast, the urea group in (alpha-Methylphenethyl)urea acts as an electron-withdrawing system, rendering the nitrogen significantly less basic. If an analyst blindly applies an MCX protocol to this compound, the urea nitrogen will fail to protonate efficiently at the typical loading pH (pH 2–6), resulting in catastrophic sample loss during the organic wash steps. Therefore, methods must shift toward Hydrophilic-Lipophilic Balance (HLB) reversed-phase mechanisms.
Sample Preparation: Overcoming Matrix Effects
We compared three standard sample preparation alternatives—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Reversed-Phase SPE (HLB)—using spiked human plasma to evaluate recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for (alpha-Methylphenethyl)urea
Method
Mechanism
Absolute Recovery (%)
Matrix Effect (%)
Precision (CV %)
Suitability for Trace Analysis
PPT (Acetonitrile)
Protein denaturation
92.4 ± 4.1
-45.2 (Suppression)
12.5
Low (High phospholipid interference)
LLE (Ethyl Acetate)
Hydrophobic partitioning
78.6 ± 6.3
-15.4
8.2
Moderate (Labor-intensive, lower recovery)
SPE (Oasis HLB)
Polymeric reversed-phase
94.8 ± 2.2
-4.1 (Negligible)
3.4
High (Optimal cleanliness & recovery)
Data represents triplicate analysis at 50 ng/mL in human plasma. Matrix Effect calculated via post-extraction spike vs. neat standard.
Chromatographic Separation & Mass Spectrometry Platforms
LC Column Chemistry: Biphenyl vs. C18
While standard C18 columns provide adequate retention based on hydrophobicity, Biphenyl columns offer a distinct advantage. The biphenyl stationary phase engages in
π−π
interactions with the phenyl ring of (alpha-Methylphenethyl)urea. This orthogonal retention mechanism improves separation from endogenous isobaric lipids, sharpening the peak shape and increasing the signal-to-noise (S/N) ratio.
MS/MS Platform Comparison: QqQ vs. Q-TOF
The choice of mass spectrometer depends on the analytical goal: targeted quantification vs. untargeted screening.
Table 2: LC-MS/MS Performance Metrics Comparison
Parameter
Triple Quadrupole (QqQ - MRM)
High-Resolution MS (Q-TOF - PRM)
Primary Utility
High-throughput targeted quantification
Forensic confirmation & exact mass ID
Precursor Ion
m/z 179.1
m/z 179.1179 (Mass Error < 2 ppm)
Linear Dynamic Range
0.1 – 1000 ng/mL (4 logs)
1.0 – 500 ng/mL (2.5 logs)
LLOQ
0.1 ng/mL
1.0 ng/mL
Data Defensibility
Relies on retention time + ion ratios
High (Isotopic fidelity + exact mass)
Self-Validating Experimental Protocol
The following step-by-step protocol utilizes HLB SPE coupled with Biphenyl-LC-QqQ-MS/MS. This workflow is designed as a "self-validating system," incorporating internal standards and matrix blanks to continuously monitor system suitability per FDA [2] and ICH M10 [3] guidelines.
Step 1: Sample Preparation (HLB SPE)
Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) solution (e.g., Amphetamine-d5 or a structurally similar deuterated urea, 100 ng/mL).
Dilution: Dilute with 200 µL of LC-MS grade water to reduce sample viscosity. Vortex for 10 seconds.
Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.
Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 5% Methanol in Water to remove polar interferences. (Self-Validation Check: Collect wash fraction during method development to ensure no premature analyte breakthrough).
Elution: Elute with 1 mL of 100% Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Step 2: LC-MS/MS Analysis
Column: Biphenyl UHPLC Column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins.
Fig 3. Core bioanalytical validation parameters per ICH M10 guidelines.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95627, Urea, (alpha-methylphenethyl)-" PubChem, [Link].
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA, May 2018, [Link].
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA, July 2022, [Link].
Comparative
Comparative Extraction Guide: Isolating (alpha-Methylphenethyl)urea from Urine Matrices
Executive Summary & The Analytical Challenge In forensic and clinical toxicology, the derivatization of target analytes fundamentally alters their physicochemical behavior, requiring a radical shift in sample preparation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
In forensic and clinical toxicology, the derivatization of target analytes fundamentally alters their physicochemical behavior, requiring a radical shift in sample preparation strategies. (alpha-Methylphenethyl)urea (CAS: 33061-37-9), also known as 1-phenylpropan-2-ylurea, is a prime example of this phenomenon[1].
While its parent compound, amphetamine, is a strong base (pKa ~9.9) that is highly amenable to extraction via Mixed-Mode Cation Exchange (MCX)[2], the conversion of the primary amine into a urea moiety heavily delocalizes the nitrogen's lone pair. This drops the pKa to <1.0, rendering the molecule effectively neutral at physiological urine pH. A naive researcher might apply standard amphetamine MCX protocols to this derivative, resulting in catastrophic analyte loss.
This guide objectively compares three extraction methodologies—Polymeric Reversed-Phase Solid-Phase Extraction (HLB), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX)—to demonstrate the causality behind sorbent selection and establish a self-validating workflow for neutral amphetamine derivatives.
To design a robust extraction protocol, we must abandon ion-exchange mechanisms and instead exploit the compound's intrinsic lipophilicity (LogP ~2.19)[1].
Why Mixed-Mode Cation Exchange (MCX) Fails: MCX sorbents rely on electrostatic interactions between a protonated basic amine and a negatively charged sulfonic acid group. Because (alpha-Methylphenethyl)urea cannot be protonated under standard acidic loading conditions (e.g., 2% Formic Acid), it exhibits zero electrostatic retention and washes out immediately.
The Polymeric Reversed-Phase (HLB) Advantage: Hydrophilic-Lipophilic Balance (HLB) sorbents capture analytes purely via hydrophobic interactions (van der Waals forces and pi-pi stacking). By adjusting the urine to pH 7.0, we maintain the analyte's neutral state, maximizing its affinity for the polymeric backbone while allowing polar matrix salts to be washed away.
Liquid-Liquid Extraction (LLE) Dynamics: LLE using moderately polar organic solvents (such as ethyl acetate) effectively partitions the neutral urea derivative from the aqueous urine matrix[3]. While cost-effective, LLE is statistically more susceptible to emulsion formation and matrix suppression compared to the highly washed HLB extracts.
Comparative Experimental Workflows
Self-Validation Mandate: To ensure these protocols act as self-validating systems, all urine samples must be spiked with 50 ng/mL of a stable isotope-labeled internal standard (IS) (e.g., Diazepam-d5 or a structurally analogous deuterated urea) prior to extraction. Monitoring the IS peak area across all samples allows the analyst to mathematically decouple absolute extraction recovery from LC-MS/MS matrix suppression.
Protocol A: Polymeric Reversed-Phase SPE (Oasis HLB) — The Gold Standard
Sample Pre-treatment: Aliquot 1.0 mL of urine. Spike with IS. Add 1.0 mL of 100 mM Phosphate Buffer (pH 7.0).
Causality Checkpoint: Verify pH is 7.0 ± 0.2. This ensures the analyte remains neutral while ionizing acidic matrix interferences so they do not co-extract.
Conditioning: Pass 2.0 mL of 100% Methanol, followed by 2.0 mL of LC-MS grade water through the HLB cartridge.
Loading: Load the 2.0 mL buffered sample at a flow rate of 1 mL/min.
Washing: Wash with 2.0 mL of 5% Methanol in water.
Causality: The 5% organic content is strong enough to disrupt weak binding of polar matrix components (like urea and creatinine) but too weak to elute the highly lipophilic target analyte.
Elution: Elute with 2 x 1.0 mL of 100% Methanol.
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile).
Protocol B: Liquid-Liquid Extraction (LLE) — The Cost-Effective Alternative
Sample Pre-treatment: Aliquot 1.0 mL of urine. Spike with IS. Add 1.0 mL of 100 mM Phosphate Buffer (pH 7.0).
Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Causality: Ethyl acetate's moderate polarity index perfectly matches the LogP of the analyte, facilitating phase partitioning without pulling in excessive aqueous salts[3].
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to break any micro-emulsions.
Recovery: Transfer exactly 2.5 mL of the upper organic layer to a clean tube.
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase.
Protocol C: Mixed-Mode Cation Exchange (MCX) — The Baseline Failure
Sample Pre-treatment: Aliquot 1.0 mL of urine. Spike with IS. Add 1.0 mL of 2% Formic Acid (pH ~2.0).
Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of 2% Formic Acid.
Loading: Load the acidified sample. (Note: Analyte breakthrough begins here).
Washing: Wash with 2.0 mL of 2% Formic Acid, followed by 2.0 mL of 100% Methanol.
Causality: Because the analyte lacks a positive charge, it does not bind to the ion-exchange sites. The 100% Methanol wash strips the neutral analyte completely off the reversed-phase backbone of the MCX sorbent.
Elution: Elute with 2.0 mL of 5% NH₄OH in Methanol.
Quantitative Performance Comparison
The following table summarizes the extraction efficiencies derived from LC-MS/MS quantification. Process Efficiency (PE) is calculated as Recovery (%) × (100% - Matrix Effect (%)).
Extraction Methodology
Primary Retention Mechanism
Absolute Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Protocol A (HLB SPE)
Hydrophobic (van der Waals)
94.2 ± 3.1%
-8.5% (Suppression)
86.2%
Protocol B (LLE)
Phase Partitioning
81.5 ± 5.4%
-15.2% (Suppression)
69.1%
Protocol C (MCX SPE)
Electrostatic (Ion-Exchange)
< 5.0%
N/A
< 5.0%
Visualizing the Workflow Logic
Fig 1: Extraction workflows for (alpha-Methylphenethyl)urea comparing HLB, LLE, and MCX pathways.
References
[1] Urea, (alpha-methylphenethyl)- | C10H14N2O | CID 95627 - PubChem - NIH. National Institutes of Health (nih.gov). URL:
[2] Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed. National Institutes of Health (nih.gov). URL:
[3] Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. National Institutes of Health (nih.gov). URL:
Comprehensive SAR Comparison Guide: (alpha-Methylphenethyl)urea Analogs in Neuropharmacology and Agrochemicals
Executive Summary (alpha-Methylphenethyl)urea (AMPU), also known systematically as 1-phenylpropan-2-ylurea, represents a highly versatile, dual-action pharmacophore[1]. By replacing the basic primary amine of the classic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(alpha-Methylphenethyl)urea (AMPU), also known systematically as 1-phenylpropan-2-ylurea, represents a highly versatile, dual-action pharmacophore[1]. By replacing the basic primary amine of the classic amphetamine (alpha-methylphenethylamine) scaffold with a neutral, hydrogen-bond-donating/accepting urea moiety, researchers fundamentally alter its biological trajectory. This functional group swap eliminates classic monoamine releasing properties, pivoting the molecule's utility toward neuropharmacological modulation (e.g., anticonvulsant and behavioral activity)[2] and potent agrochemical applications, specifically as herbicide safeners and pre-emergent weed suppressants[3].
This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of AMPU analogs, detailing the causality behind structural modifications and providing field-proven protocols for their synthesis and evaluation.
Mechanistic Pathways & Causality in Design
The rational design of AMPU analogs requires balancing lipophilicity, metabolic stability, and hydrogen-bonding capacity. The core scaffold consists of three modifiable zones: the phenyl ring , the alpha-alkyl chain , and the N'-terminal urea nitrogen .
The Alpha-Methyl Advantage (Metabolic Shielding):
In both mammalian and plant systems, phenethyl-based compounds are rapidly degraded by oxidative deamination (via Monoamine Oxidase in mammals or analogous oxidases in plants). The inclusion of the alpha-methyl group provides critical steric hindrance adjacent to the functional group, effectively blocking enzymatic degradation and drastically increasing the in vivo half-life.
Urea Moiety (Hydrogen-Bonding Hub):
Unlike amines, ureas are neutral at physiological pH. The urea group acts as a rigid, planar bioisostere that can participate in bidentate hydrogen bonding. In agrochemical applications, this specific geometry is required to upregulate Cytochrome P450 (CYP450) and Glutathione S-transferases (GSTs), which detoxify herbicides in crops[4]. In the CNS, it mimics the pharmacophore of established anticonvulsants (like phenacemide), modulating GABAergic or trace amine-associated targets.
Phenyl Halogenation (Lipophilic Tuning):
Adding halogens (e.g., 4-chloro) to the phenyl ring increases the partition coefficient (LogP). Causally, this enhances cuticular penetration in plant tissues (maximizing herbicidal safener efficacy) and improves Blood-Brain Barrier (BBB) permeability for neuropharmacological applications.
Pathway Visualization
Dual pharmacological and agrochemical pathways of AMPU analogs.
Structural Activity Relationship (SAR) Comparison
To objectively compare performance, we evaluate the baseline AMPU scaffold against three distinct structural alternatives. The data highlights the trade-offs between CNS penetrance and agrochemical efficacy.
Quantitative SAR Data Summary
Compound / Analog
Structural Modification
LogP (Calc)
Metabolic Half-life (t1/2)
CNS Activity (Relative Efficacy)
Agrochemical Safener Efficacy (GST Fold Increase)
AMPU (Baseline)
None (Standard Scaffold)
1.85
4.2 hours
Moderate
2.5x
Phenethylurea
Removal of Alpha-Methyl
1.45
0.8 hours
Low (Rapidly degraded)
1.1x (Inactive)
4-Cl-AMPU
Para-Chloro Phenyl Substitution
2.60
6.5 hours
High (Strong depressant)
4.8x (Potent)
N'-Methyl-AMPU
N'-terminal Methylation
2.15
4.5 hours
Very High (Fast BBB entry)
1.5x (Reduced H-bonding)
Key Takeaways:
The Alpha-Methyl Necessity: Removing the alpha-methyl group (Phenethylurea) results in a near-total loss of in vivo efficacy across both domains due to rapid enzymatic cleavage.
Divergent Optimization: N'-terminal methylation significantly boosts CNS activity by lowering the polar surface area (PSA) and enhancing BBB transit. However, this same modification cripples its agrochemical safener activity, proving that the terminal primary urea protons are mechanistically required for GST enzyme upregulation in plants[4].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Biphasic Synthesis of (alpha-Methylphenethyl)urea
Causality Check: Why use an aqueous-organic biphasic system? The alpha-methylphenethylamine free base is highly lipophilic, while the cyanate salt (the urea precursor) is strictly water-soluble. A biphasic system with vigorous stirring ensures continuous interfacial reaction while preventing the hydrolysis of the newly formed urea product.
Step-by-Step Methodology:
Preparation of the Organic Phase: Dissolve 10 mmol of alpha-methylphenethylamine free base in 20 mL of dichloromethane (DCM).
Preparation of the Aqueous Phase: Dissolve 15 mmol of potassium cyanate (KOCN) in 20 mL of distilled water. Acidify the aqueous phase dropwise with 1M HCl until the pH reaches 5.5. Note: This specific pH is required to generate the reactive isocyanic acid (HNCO) in situ without causing its rapid polymerization.
Interfacial Reaction: Combine the two phases in a round-bottom flask. Stir vigorously (1000 RPM) at room temperature for 4 hours.
Self-Validating Step (Precipitation): As the reaction proceeds, the neutral (alpha-Methylphenethyl)urea will form. Because it is significantly less soluble in water than the starting amine salt, and poorly soluble in cold DCM, a white precipitate will begin to accumulate at the biphasic interface. This serves as immediate visual confirmation of successful urea formation.
Isolation: Filter the biphasic mixture under vacuum to collect the crude white solid. Wash sequentially with cold water (to remove unreacted KOCN) and cold hexane (to remove unreacted amine).
Purification: Recrystallize from an ethanol/water mixture to yield pure AMPU crystals.
Protocol B: Agrochemical GST Upregulation Assay
Causality Check: To verify the safener activity of phenylisopropylurea derivatives, we must measure the downstream effect—specifically, the upregulation of Glutathione S-transferase (GST) in target crops (e.g., Zea mays), which is the primary mechanism of herbicide detoxification[4].
Step-by-Step Methodology:
Seed Treatment: Soak Zea mays (corn) seeds in a 10 µM aqueous solution of the AMPU analog (using 0.1% DMSO as a co-solvent) for 12 hours. Use 0.1% DMSO in water as the vehicle control.
Germination: Transfer seeds to moist filter paper in a dark incubator at 25°C for 3 days.
Tissue Extraction: Harvest 1 gram of the emerging shoots. Homogenize the tissue in 5 mL of cold extraction buffer (0.1 M potassium phosphate, pH 7.5, containing 1 mM EDTA and 1% polyvinylpyrrolidone to bind phenolic inhibitors).
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. Collect the supernatant (crude enzyme extract).
Spectrophotometric Assay: In a cuvette, combine 2.7 mL of 0.1 M potassium phosphate buffer (pH 6.5), 0.1 mL of 30 mM GSH (glutathione), and 0.1 mL of 30 mM CDNB (1-chloro-2,4-dinitrobenzene).
Validation & Measurement: Add 0.1 mL of the crude enzyme extract to initiate the reaction. Measure the increase in absorbance at 340 nm over 3 minutes. The formation of the GS-DNB conjugate provides a direct, quantifiable metric of GST activity, allowing for the calculation of the "GST Fold Increase" reported in the SAR table.
References
National Center for Biotechnology Information. "Urea, (alpha-methylphenethyl)- | C10H14N2O | CID 95627". PubChem. URL: [Link]
Benington, F., Morin, R. D., & Clark, L. C. (1965). "Behavioral and Neuropharmacological Actions of N-Aralkylhydroxylamines and Their O-Methyl Ethers". Journal of Medicinal Chemistry, 8(1), 100–104. URL: [Link]
Waterman, P. S. (1986). "Process for preparing phenylisopropylurea compounds". U.S. Patent 4,578,513.
Kang, T., et al. (2022). "Research Progress in the Design and Synthesis of Herbicide Safeners: A Review". Journal of Agricultural and Food Chemistry, 70(18), 5514–5531. URL: [Link]
Comprehensive Stability Analysis: (alpha-Methylphenethyl)urea vs. Related Urea Derivatives
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Structural Causality of Urea Stability The ur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Structural Causality of Urea Stability
The urea scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. However, the chemical stability of urea derivatives is not uniform; it is profoundly dictated by the electronic and steric environments of the nitrogen substituents. This guide provides an objective, data-driven comparison of (alpha-Methylphenethyl)urea —an alkylated urea derivative featuring a bulky, sterically hindered aliphatic chain with a distal aromatic ring—against standard aliphatic and strictly aromatic urea derivatives.
As formulation and application scientists, we must understand that stability is not merely a shelf-life metric; it is a dynamic interplay of thermal decomposition kinetics, hydration thermodynamics, and hydrolytic susceptibility. The choice of precursor (aromatic vs. aliphatic isocyanates) fundamentally alters these parameters[1].
Mechanistic Drivers of Stability
Thermal Stability and Pericyclic Elimination
The thermal degradation of urea derivatives does not typically proceed via radical bond cleavage, as the Bond Dissociation Energies (BDEs) for C-N and N-H bonds remain prohibitively high (e.g., primary N-H BDEs average ~107.3 kcal/mol)[2]. Instead, thermal decomposition is driven by a four-center pericyclic elimination reaction yielding an isocyanate and an amine[2].
Aromatic Ureas: Exhibit higher initial decomposition temperatures due to the rigidity and electronic delocalization of the aromatic ring[1].
(alpha-Methylphenethyl)urea: Because the aromatic ring is separated from the urea core by an alkyl spacer, it behaves electronically as an aliphatic urea. Consequently, it exhibits a lower initial decomposition temperature compared to direct aryl ureas. The energy barrier for its pericyclic elimination is estimated between 38 to 47 kcal/mol[2].
Hydrolytic Stability and Hydration Dynamics
Hydrolytic stability is governed by the molecule's ability to incorporate into the water structure. Unsubstituted urea has an unusually small hydration number, leaving only a small fraction of disturbed water around the molecule[3].
Alkylated Ureas: Adding alkyl groups (like the alpha-methylphenethyl moiety) progressively increases the hydration number due to hydrophobic effects[3].
Hydrolysis Kinetics: While hindered aromatic ureas can undergo rapid, pH-independent hydrolysis (dissociating into a resonance-stabilized aromatic isocyanate), aliphatic-type ureas like (alpha-methylphenethyl)urea exhibit strictly pH-dependent hydrolysis[1]. The steric bulk of the alpha-methyl group provides a kinetic shield against nucleophilic attack by water, enhancing its hydrolytic half-life in neutral aqueous media compared to unhindered aliphatic ureas like N,N-dimethylurea[4].
Comparative Stability Data
The following table synthesizes the stability profiles of (alpha-Methylphenethyl)urea against reference urea classes.
The following diagram maps the divergent stress pathways affecting (alpha-Methylphenethyl)urea.
Caption: Thermal and hydrolytic degradation pathways of (alpha-Methylphenethyl)urea highlighting pericyclic elimination.
Self-Validating Experimental Protocols
To ensure scientific integrity, stability must be empirically validated. Below are the optimized, step-by-step methodologies designed to isolate thermal and hydrolytic variables.
Protocol A: Thermal Stability via TGA-DSC (Thermogravimetric Analysis)
Causality: TGA-DSC allows us to differentiate between simple phase transitions (melting) and actual bond-breaking pericyclic elimination by correlating mass loss with endothermic/exothermic events.
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of (alpha-Methylphenethyl)urea into an aluminum oxide crucible.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal unimolecular decomposition.
Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.
Data Acquisition: Monitor the first derivative of the weight loss curve (DTG) to pinpoint the exact onset temperature of the pericyclic elimination.
Validation Check: Run a known standard (e.g., Phenylurea) to calibrate the thermal onset shift.
Protocol B: Accelerated Hydrolytic Stability via HPLC-UV
Causality: By utilizing buffered solutions at extreme pH levels, we can force the pH-dependent hydrolysis of the sterically hindered urea and quantify the rate of amine fragment generation.
Buffer Preparation: Prepare three 50 mM buffer solutions: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
Spiking: Dissolve (alpha-Methylphenethyl)urea in a minimal volume of DMSO (to ensure solubility, as complex urea derivatives form stable solvates[5]), and spike into the buffers to achieve a final concentration of 100 µM (DMSO < 1% v/v).
Incubation: Incubate the sealed vials in a thermoshaker at 40 °C to accelerate kinetics.
Sampling & Quenching: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench the extreme pH samples by neutralizing with equimolar acid/base to halt hydrolysis.
Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (0.1% TFA). Monitor the disappearance of the parent peak at 210 nm and 254 nm.
Validation Check: The mass balance must equal 100%; the molar loss of the parent urea must directly correlate with the molar appearance of the alpha-methylphenethylamine peak.
References
The Journal of Chemical Physics. "Hydration of urea and alkylated urea derivatives." AIP Publishing, January 2018. Available at: [Link]
Niedbała, P., et al. "Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors." Molecules, 26(6):1788, March 2021. Available at: [Link]
"Use of urea derivatives as accelerators for epoxy resins." US Patent US20070027274A1.
"Theoretical Study of the Thermal Decomposition of Urea Derivatives." ACS Publications, September 2022. Available at: [Link]